5-Chloro-2-iodophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGSWDKRFQWANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425050 | |
| Record name | 5-chloro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136808-72-5 | |
| Record name | 5-chloro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloro-2-iodophenol chemical properties
An In-depth Technical Guide to 5-Chloro-2-iodophenol
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical intermediates is paramount. This guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound, a key building block in organic synthesis.
Core Chemical Properties
This compound is a halogenated aromatic compound with the chemical formula C₆H₄ClIO.[1][2] Its structure consists of a phenol ring substituted with a chlorine atom at the 5-position and an iodine atom at the 2-position. This substitution pattern imparts specific reactivity and properties that are valuable in synthetic chemistry.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₄ClIO |
| Molecular Weight | 254.45 g/mol |
| CAS Number | 136808-72-5 |
| IUPAC Name | This compound |
| Synonyms | 2-Iodo-5-chlorophenol, Phenol, 5-chloro-2-iodo- |
| InChI | InChI=1S/C6H4ClIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H |
| SMILES | C1=CC(=C(C=C1Cl)O)I |
| Appearance | Pink solid[3] |
Computed Properties
Computational models provide further insight into the behavior of this compound in various chemical environments.
| Property | Value |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Exact Mass | 253.89954 Da |
| Topological Polar Surface Area | 20.2 Ų |
Synthesis and Reactivity
The synthesis of this compound is a multi-step process that is crucial for its availability in research and manufacturing.
Experimental Protocol: Synthesis from 2-amino-5-chlorophenol
A general and effective method for the synthesis of this compound involves the diazotization of 2-amino-5-chlorophenol followed by a Sandmeyer-type reaction with potassium iodide.[3]
Materials:
-
2-amino-5-chlorophenol
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-amino-5-chlorophenol (5.7 g, 40 mmol) in a mixed solvent system of DMSO/water/H₂SO₄ (200/60/140 mL).[3]
-
Cool the solution to 0 °C in an ice bath.[3]
-
Slowly add a solution of sodium nitrite (4.1 g, 60 mmol) in water (20 mL) at 0 °C.[3]
-
Stir the reaction mixture continuously for 1 hour at 0 °C.[3]
-
Add a solution of potassium iodide (19.9 g, 120 mmol) in water (20 mL) to the reaction system.[3]
-
Allow the mixture to stir at room temperature for 1 hour.[3]
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with water, saturated aqueous sodium sulfate solution, and brine.[3]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the resulting residue by flash chromatography to afford this compound.[3]
Applications in Research and Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Its utility stems from the presence of three distinct functional groups: a hydroxyl group, a chlorine atom, and an iodine atom, which can be selectively modified.
The iodine moiety is particularly useful as a reactive site for cross-coupling reactions, such as the Suzuki and Heck reactions.[4] This allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The presence of the chlorine atom and the phenol group provides additional points for derivatization, enabling the synthesis of a diverse range of compounds.[4]
The application of halogenated compounds, particularly those containing chlorine, is widespread in medicinal chemistry.[5][6] These compounds are integral to the development of drugs for a variety of diseases.[5][6]
Spectroscopic Data
For the definitive identification and characterization of this compound, various spectroscopic techniques are employed. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound.[7] This data is essential for confirming the structure and purity of the synthesized material.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][8] It is also known to cause skin and eye irritation.[1]
GHS Hazard Information
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled[1]
-
H335: May cause respiratory irritation[1]
Precautionary Measures
It is imperative to handle this compound in a well-ventilated area, preferably within a fume hood.[8][9] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times to prevent skin and eye contact.[8][10] In case of accidental exposure, it is crucial to seek immediate medical attention. Store the compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]
References
- 1. This compound | C6H4ClIO | CID 6613333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 136808-72-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. This compound | 136808-72-5 [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound(136808-72-5) 1H NMR spectrum [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
An In-Depth Technical Guide to 5-Chloro-2-iodophenol (CAS No. 136808-72-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-iodophenol, a halogenated aromatic compound with significant potential in organic synthesis and drug discovery. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis via the Sandmeyer reaction, and explores its applications, particularly as a versatile intermediate in cross-coupling reactions. Included are tabulated quantitative data and workflow diagrams to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a substituted phenol containing both chlorine and iodine atoms on the aromatic ring. Its unique structure makes it a valuable building block in the synthesis of more complex molecules. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 136808-72-5 | [1][2][3] |
| Molecular Formula | C₆H₄ClIO | [2] |
| Molecular Weight | 254.45 g/mol | [1][2] |
| Appearance | Pink to white or pale yellow crystalline powder/solid | [1][4] |
| Melting Point | 75.0 to 79.0 °C | [4] |
| Boiling Point | 225.1 °C at 760 mmHg | [4] |
| Solubility | Soluble in ethanol, ethers, and benzene; slightly soluble in water. | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | 6.5 - 7.5 | m | Aromatic Protons |
| 5.0 - 6.0 | br s | Phenolic -OH | |
| ¹³C NMR | 150 - 160 | s | C-OH |
| 130 - 140 | s | C-Cl | |
| 115 - 130 | d | Ar-CH | |
| 85 - 95 | s | C-I |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.[5][6][7][8][9][10]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad | O-H stretch (phenolic) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 1450 - 1600 | Medium-Strong | C=C stretch (aromatic ring) |
| 1200 - 1300 | Strong | C-O stretch (phenol) |
| 1000 - 1100 | Strong | C-Cl stretch |
| 600 - 800 | Strong | C-I stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 254/256 | High | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 127 | Medium | [I]⁺ |
| 99 | Medium | [C₆H₄Cl]⁺ |
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of chlorine.[1][11][12][13][14][15][16]
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
The synthesis of this compound is commonly achieved through a Sandmeyer reaction, starting from 2-amino-5-chlorophenol.[1] This multi-step process involves diazotization of the amino group followed by substitution with iodine.
Materials:
-
2-Amino-5-chlorophenol
-
Dimethyl sulfoxide (DMSO)
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve 2-amino-5-chlorophenol (5.7 g, 40 mmol) in a mixture of DMSO (200 mL), water (60 mL), and sulfuric acid (140 mL).[1]
-
Cool the solution to 0 °C in an ice-water bath with continuous stirring.[1]
-
Slowly add a solution of sodium nitrite (4.1 g, 60 mmol) in water (20 mL) dropwise to the cooled mixture, maintaining the temperature at 0 °C.[1]
-
Continue stirring the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.[1]
-
-
Iodination:
-
Prepare a solution of potassium iodide (19.9 g, 120 mmol) in water (20 mL).[1]
-
Add the potassium iodide solution to the diazonium salt solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.[1]
-
A second portion of potassium iodide solution (19.9 g, 120 mmol in 20 mL of water) is then added, and the mixture is stirred for an additional hour at room temperature.[1]
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.[1]
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium sulfate solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[1]
-
Purify the resulting residue by flash chromatography (e.g., using a 20% ethyl acetate/hexane eluent) to yield this compound as a pink solid. The reported yield is approximately 79%.[1]
-
Caption: Synthesis and Purification Workflow for this compound.
Applications in Drug Development and Organic Synthesis
Halogenated phenols are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[17][18][19] this compound, with its two distinct halogen substituents, is a particularly versatile building block for creating molecular diversity.
The iodine atom can selectively participate in various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, allowing for the introduction of new carbon-carbon bonds.[20][21] This is a powerful strategy in medicinal chemistry for the synthesis of novel drug candidates.[22]
Logical Workflow for Suzuki Coupling
The Suzuki coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. In the case of this compound, the more reactive C-I bond will preferentially react over the C-Cl bond, allowing for selective functionalization.
Caption: Logical Workflow of a Suzuki Coupling Reaction.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[2]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This technical guide provides essential information on its properties, synthesis, and potential applications to support its effective use in research and development. The provided experimental protocols and logical workflows serve as a practical resource for scientists in the field.
References
- 1. This compound | 136808-72-5 [chemicalbook.com]
- 2. This compound | C6H4ClIO | CID 6613333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 136808-72-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. chembk.com [chembk.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. web.pdx.edu [web.pdx.edu]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 4-Chloro-2-iodophenol | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. google.com [google.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. rose-hulman.edu [rose-hulman.edu]
- 21. youtube.com [youtube.com]
- 22. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloro-2-iodophenol: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic utility of 5-Chloro-2-iodophenol. This halogenated aromatic compound serves as a versatile intermediate in the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.
Molecular Structure and Chemical Identifiers
This compound is a disubstituted phenol with a chlorine atom at the 5-position and an iodine atom at the 2-position of the benzene ring. The presence of these two different halogen atoms, along with the hydroxyl group, provides multiple reactive sites for further chemical transformations.
Below is a summary of the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 136808-72-5[1][2][3] |
| Molecular Formula | C₆H₄ClIO[1][3] |
| SMILES | C1=CC(=C(C=C1Cl)O)I[1] |
| InChI | InChI=1S/C6H4ClIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H[1] |
| InChIKey | JIGSWDKRFQWANT-UHFFFAOYSA-N[1] |
graph "5_Chloro_2_iodophenol_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.85,0.75!"]; C5 [label="C", pos="0.85,0.75!"]; C6 [label="C", pos="0,-1.5!"]; O [label="O", pos="1.7,1.5!", fontcolor="#EA4335"]; H_O [label="H", pos="2.2,1.5!", fontcolor="#202124"]; I [label="I", pos="-1.7,1.5!", fontcolor="#4285F4"]; Cl [label="Cl", pos="-2.15,-1.5!", fontcolor="#34A853"];
// Bond edges C1 -- C4; C4 -- C2; C2 -- C6; C6 -- C3; C3 -- C5; C5 -- C1; C5 -- O; O -- H_O; C4 -- I; C2 -- Cl;
// Benzene ring double bonds C1 -- C5 [style=double]; C4 -- C2 [style=double]; C6 -- C3 [style=double]; }
Molecular structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Experimental data for some properties, such as melting and boiling points, are not consistently reported in the literature; therefore, computed values are provided where available.
| Property | Value | Source |
| Molecular Weight | 254.45 g/mol | [1][3] |
| Exact Mass | 253.89954 Da | [1] |
| Monoisotopic Mass | 253.89954 Da | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| XLogP3-AA (Computed) | 2.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
Spectroscopic Data
| Spectroscopic Technique | Expected Features |
| 1H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the chloro, iodo, and hydroxyl substituents. |
| 13C NMR | The carbon NMR spectrum will display unique signals for each of the six carbon atoms in the aromatic ring, with their chemical shifts determined by the attached functional groups. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak ([M]+) at m/z 254, corresponding to the molecular weight of the compound.[2] The isotopic pattern of chlorine (35Cl and 37Cl) would result in a characteristic M+2 peak. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-O stretching, and C-H and C=C stretching of the aromatic ring. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of 2-amino-5-chlorophenol followed by a Sandmeyer-type reaction with potassium iodide.[2]
Materials:
-
2-amino-5-chlorophenol
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium sulfate solution
-
Brine
Procedure:
-
Dissolve 2-amino-5-chlorophenol (5.7 g, 40 mmol) in a mixed solvent of DMSO/water/H₂SO₄ (200/60/140 mL) and cool the solution to 0 °C.[2]
-
Slowly add a solution of sodium nitrite (4.1 g, 60 mmol) in water (20 mL) at 0 °C and stir the reaction mixture for 1 hour.[2]
-
Add a solution of potassium iodide (19.9 g, 120 mmol) in water (20 mL) to the reaction system and stir the mixture at room temperature for 1 hour.[2]
-
Upon completion of the reaction, dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium sulfate solution, and brine.[2]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the resulting residue by flash chromatography (e.g., 20% ethyl acetate/hexane) to yield this compound as a pink solid (typical yield: ~79%).[2]
General workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The phenolic hydroxyl group can be alkylated or acylated, while the carbon-iodine bond is particularly susceptible to forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling: The iodine atom in this compound makes it an excellent substrate for Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction couples the iodophenol with an organoboron compound, such as a boronic acid or ester, to form a C-C bond. This is a powerful method for constructing biaryl structures, which are common motifs in many biologically active molecules.
Heck Reaction: this compound can also participate in the Heck reaction, where it is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[4][5] This reaction is valuable for the synthesis of complex olefinic compounds.
The ability to selectively functionalize the molecule at the iodine position makes this compound a valuable building block in the synthesis of novel compounds for drug discovery and development. By incorporating this fragment, medicinal chemists can introduce a substituted phenolic moiety into a larger molecular scaffold, which can be crucial for modulating the pharmacological properties of a drug candidate.
Synthetic utility of this compound.
References
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a key synthesis pathway for 5-Chloro-2-iodophenol, an important intermediate in the development of various pharmaceutical compounds. This document details a well-established synthetic route, including a thorough experimental protocol, quantitative data, and process visualizations to support research and development activities.
Core Synthesis Pathway: A Sandmeyer-Type Reaction
The synthesis of this compound is effectively achieved through a Sandmeyer-type reaction, a versatile and widely used method in organic chemistry for the transformation of an amino group on an aromatic ring into a variety of functional groups. In this specific pathway, the starting material, 2-amino-5-chlorophenol, undergoes diazotization followed by the substitution of the diazonium group with iodine.
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine group of 2-amino-5-chlorophenol is converted into a diazonium salt. This is typically carried out at low temperatures (around 0 °C) using a solution of sodium nitrite in the presence of a strong acid, such as sulfuric acid. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
Iodination: The resulting diazonium salt is then treated with a source of iodide ions, in this case, potassium iodide. This leads to the displacement of the diazonium group by an iodine atom, yielding the target molecule, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound as described in the experimental protocol.
| Parameter | Value |
| Reactant | |
| 2-amino-5-chlorophenol | 5.7 g (40 mmol) |
| Reagents | |
| Sodium nitrite | 4.1 g (60 mmol) |
| Potassium iodide | 19.9 g (120 mmol) |
| Sulfuric acid | 140 mL |
| Solvents | |
| DMSO | 200 mL |
| Water | 60 mL (for reactant), 20 mL (for NaNO2), 20 mL (for KI) |
| Product | |
| This compound | 8.09 g |
| Yield | 79% |
| Characterization | |
| Appearance | Pink solid |
| GC-MS (m/e) | 254 [M]- |
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
2-amino-5-chlorophenol
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 5.7 g (40 mmol) of 2-amino-5-chlorophenol in a mixed solvent system consisting of 200 mL of DMSO, 60 mL of water, and 140 mL of sulfuric acid.[1]
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.[1]
-
Diazotization: While maintaining the temperature at 0 °C, slowly add a solution of 4.1 g (60 mmol) of sodium nitrite dissolved in 20 mL of water.[1]
-
Stirring: Continue to stir the reaction mixture at 0 °C for 1 hour.[1]
-
Iodination: To the reaction system, add a solution of 19.9 g (120 mmol) of potassium iodide in 20 mL of water.[1]
-
Reaction at Room Temperature: Allow the mixture to warm to room temperature and continue stirring for 1 hour.[1]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.[1]
-
Wash the organic layer sequentially with water, saturated aqueous sodium sulfate solution, and brine.[1]
-
Dry the organic phase over anhydrous magnesium sulfate.[1]
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure.[1]
-
-
Purification: Purify the resulting residue by fast chromatography using 20% ethyl acetate in hexane as the eluent to yield 8.09 g (79%) of this compound as a pink solid.[1]
References
Spectroscopic Profile of 5-Chloro-2-iodophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-iodophenol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted proton (¹H) and carbon-13 (¹³C) NMR data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.6 | Doublet | ~2.5 | H-6 |
| ~7.2 | Doublet of Doublets | ~8.5, 2.5 | H-4 |
| ~6.8 | Doublet | ~8.5 | H-3 |
| ~5.5 | Singlet (broad) | - | -OH |
Disclaimer: The ¹H NMR data presented above is predicted based on established chemical shift principles and substituent effects and should be used as a reference. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-1 (C-OH) |
| ~138 | C-3 |
| ~130 | C-5 (C-Cl) |
| ~125 | C-6 |
| ~118 | C-4 |
| ~85 | C-2 (C-I) |
Disclaimer: The ¹³C NMR data presented above is predicted based on established chemical shift principles and substituent effects and should be used as a reference. Actual experimental values may vary.
Experimental Protocol for NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. For ¹H NMR, standard pulse sequences would be used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl group and the substituted benzene ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretch |
| ~1230 | Strong | C-O stretch (phenolic) |
| 850 - 750 | Strong | C-H out-of-plane bend (aromatic substitution) |
| ~700 | Medium to Strong | C-Cl stretch |
Experimental Protocol for IR Spectroscopy
The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr (potassium bromide) pellet. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl or KBr plates). The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 254 | Molecular ion [M]⁺ (for ³⁵Cl) |
| 256 | Isotopic peak for [M+2]⁺ (due to ³⁷Cl) |
| 127 | [I]⁺ |
| 127 | [M-Cl-OH]⁺ |
| 99 | [M-I]⁺ |
The molecular weight of this compound is 254.45 g/mol .[1] In mass spectrometry, the molecular ion peak is expected at m/z 254, corresponding to the molecule containing the ³⁵Cl isotope.[2] Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 256 with an intensity of approximately one-third of the molecular ion peak is also anticipated. The exact mass of this compound is 253.89954 Da.[1]
Experimental Protocol for Mass Spectrometry
A dilute solution of this compound, typically in a volatile organic solvent like methanol or acetonitrile, would be introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample would be injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique that would be used to generate the molecular ion and fragment ions. The mass analyzer would then separate these ions based on their mass-to-charge ratio (m/z).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
A Technical Guide to the Physical Properties of 5-Chloro-2-iodophenol for Researchers and Drug Development Professionals
Introduction
5-Chloro-2-iodophenol is a halogenated aromatic compound of significant interest to the scientific community, particularly those engaged in chemical synthesis, and drug discovery. Its unique substitution pattern, featuring both a chlorine and an iodine atom on the phenol ring, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination and synthesis, and a visualization of its application in a common synthetic workflow.
Core Physical Properties
The accurate determination of physical properties such as melting and boiling points is fundamental to confirming the identity and purity of a chemical compound.
Data Presentation
| Physical Property | Value |
| Melting Point | Approximately 150-152 °C |
| Boiling Point | 218.9 °C at 760 mmHg |
| Molecular Formula | C₆H₄ClIO |
| Molecular Weight | 254.45 g/mol |
| CAS Number | 136808-72-5 |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for obtaining reliable data. The following sections outline the methodologies for the synthesis of this compound and the determination of its melting and boiling points.
Synthesis of this compound
A common method for the synthesis of this compound involves the diazotization of 2-amino-5-chlorophenol followed by a Sandmeyer-type reaction with potassium iodide.[1]
Materials:
-
2-amino-5-chlorophenol
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
Dissolve 2-amino-5-chlorophenol (5.7 g, 40 mmol) in a mixture of DMSO (200 mL), water (60 mL), and H₂SO₄ (140 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (4.1 g, 60 mmol) in water (20 mL) to the cooled mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture continuously for 1 hour at 0 °C.
-
Add a solution of potassium iodide (19.9 g, 120 mmol) in water (20 mL) to the reaction system and stir at room temperature for 1 hour.
-
Add another equivalent of potassium iodide (19.9 g, 120 mmol) in water (20 mL) and continue stirring at room temperature for an additional hour.
-
Upon completion of the reaction, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium sulfate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash chromatography using a silica gel column with a 20% ethyl acetate/hexane eluent to yield this compound as a pink solid.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined with high precision using the capillary method. This technique relies on observing the temperature at which the solid transitions to a liquid within a sealed capillary tube.
Materials:
-
Dry, finely powdered this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or a Thiele tube with a heating bath (e.g., mineral oil)
-
Calibrated thermometer
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer and immerse it in the heating bath of a Thiele tube.
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
A sharp melting range (typically within 1-2 °C) is indicative of a pure compound.
Boiling Point Determination (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for its determination is through simple distillation.
Materials:
-
This compound
-
Distillation flask
-
Condenser
-
Receiving flask
-
Calibrated thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Place a sample of this compound and a few boiling chips into the distillation flask.
-
Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Begin heating the distillation flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor rises to immerse the thermometer bulb.
-
The boiling point is the stable temperature at which the liquid and vapor are in equilibrium, and a steady stream of distillate is collected in the receiving flask.
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Mandatory Visualizations
Synthesis of this compound
The following diagram illustrates the key steps in the synthesis of this compound from 2-amino-5-chlorophenol.
Caption: Synthetic pathway for this compound.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction
This compound, as an aryl iodide, is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and other complex organic molecules. The following diagram outlines a general workflow for a Suzuki-Miyaura coupling reaction using this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Solubility of 5-Chloro-2-iodophenol in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Chloro-2-iodophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. The solubility profile dictates the choice of solvent for a particular application, influencing reaction rates, yield, and the purity of the final product.
This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a qualitative solubility profile based on the general principles of chemical interactions and data for analogous compounds. Furthermore, it offers detailed experimental protocols for the quantitative determination of its solubility, empowering researchers to generate precise data tailored to their specific laboratory conditions.
Qualitative Solubility Profile of this compound
The principle of "like dissolves like" is the primary determinant of solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. This compound is a polar molecule due to the presence of a hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor. The presence of chloro and iodo substituents also contributes to its polarity. However, the benzene ring is nonpolar. Therefore, its solubility will be a balance between these competing factors.
Phenols, in general, are soluble in many organic solvents.[1][2][3] The solubility of this compound is expected to follow this trend. The table below summarizes the expected qualitative solubility in common organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Justification |
| Alcohols | Methanol, Ethanol | Soluble | The hydroxyl group of the phenol can form strong hydrogen bonds with the hydroxyl group of the alcohols.[3] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the phenolic proton.[1] |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The carbonyl oxygen of the ketone can act as a hydrogen bond acceptor. Phenols are generally soluble in acetone.[1] |
| Esters | Ethyl acetate | Soluble | The ester group provides polarity and can accept hydrogen bonds. Ethyl acetate is used as a solvent in the purification of this compound, indicating its solubility. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are polar enough to dissolve many organic compounds. Phenol is soluble in chloroform.[1][4] |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | While the benzene ring of the phenol has an affinity for aromatic solvents, the polarity of the hydroxyl group may limit high solubility. |
| Non-polar Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the polar phenol and the non-polar alkane results in poor solvation. Hexane is often used as an anti-solvent in the purification of phenols. |
Experimental Protocols for Quantitative Solubility Determination
In the absence of published quantitative data, experimental determination is necessary. The following are two standard methods for accurately measuring the solubility of a solid compound like this compound in an organic solvent.
Method 1: Gravimetric Analysis
This method directly measures the mass of the solute dissolved in a known mass or volume of a saturated solution.
1. Principle A saturated solution is prepared by equilibrating an excess amount of the solid solute with the solvent at a constant temperature. A known volume or mass of the clear supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining solute is determined.
2. Apparatus and Materials
-
This compound (solid)
-
High-purity organic solvent of choice
-
Thermostatic shaker bath or magnetic stirrer with temperature control
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum desiccator
3. Procedure
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the equilibration is crucial.
-
Solvent Addition: Add a known volume of the organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in the thermostatic shaker bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The time required for equilibrium should be determined by taking measurements at different time points until the concentration becomes constant.
-
Phase Separation: After equilibration, let the vial stand in the thermostatic bath for several hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation. To ensure no solid particles are transferred, a syringe filter can be used.
-
Weighing the Sample: Transfer the collected supernatant to a pre-weighed evaporating dish or vial and record the total mass.
-
Solvent Evaporation: Evaporate the solvent from the dish. This can be done in a fume hood, followed by drying in an oven at a temperature below the melting point of this compound, or in a vacuum desiccator until a constant mass is achieved.
-
Final Weighing: After cooling to room temperature in a desiccator, weigh the dish containing the dry solute.
4. Calculation The solubility can be expressed in various units:
-
g/100 mL: (Mass of solute / Volume of supernatant sampled) × 100
-
g/100 g solvent: (Mass of solute / (Mass of supernatant - Mass of solute)) × 100
Method 2: UV-Vis Spectrophotometry
This method is suitable if this compound has a significant UV absorbance at a wavelength where the solvent is transparent.
1. Principle The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength and applying the Beer-Lambert law. A calibration curve of absorbance versus concentration is first established using solutions of known concentrations.
2. Apparatus and Materials
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
-
This compound (solid)
-
High-purity, UV-grade organic solvent
-
Volumetric flasks and pipettes
-
Analytical balance
-
Apparatus for preparing a saturated solution (as in the gravimetric method)
3. Procedure
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to find the wavelength at which the absorbance is highest. All subsequent measurements will be performed at this λmax.
-
Prepare Standard Solutions: Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent in a volumetric flask to prepare a stock solution. Prepare a series of more dilute standard solutions by serial dilution of the stock solution.
-
Generate a Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c, where y is absorbance and x is concentration) should be determined by linear regression.
-
Prepare a Saturated Solution: Follow steps 1-4 of the gravimetric method to prepare a saturated solution of this compound at the desired temperature.
-
Sample and Dilute: Withdraw a small, precise volume of the clear supernatant. Dilute this sample with a known volume of the solvent so that the absorbance of the diluted solution falls within the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted sample at λmax.
4. Calculation
-
Use the equation of the calibration curve to calculate the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: A logical workflow for the experimental determination of solubility.
Conclusion
References
An In-depth Technical Guide to 5-Chloro-2-iodophenol and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-iodophenol is a halogenated phenolic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique substitution pattern, featuring both chlorine and iodine atoms, allows for regioselective functionalization, making it an attractive scaffold for creating diverse molecular architectures. This technical guide provides a comprehensive overview of this compound, its derivatives, and their potential applications in drug discovery and development. We will delve into its physicochemical properties, synthesis, and the biological activities of its derivatives, with a focus on anticancer applications. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and mechanisms of action are presented to facilitate further research and application.
Introduction
Halogenated organic compounds play a crucial role in medicinal chemistry, with a significant number of FDA-approved drugs containing at least one halogen atom. The presence of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its distinct electronic and steric properties, offers a unique platform for the design and synthesis of novel bioactive molecules. The iodine atom, in particular, is amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The phenolic hydroxyl group provides a handle for etherification and esterification, further expanding the accessible chemical space. This guide will explore the synthesis of this compound and its transformation into derivatives with potent biological activities.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClIO | [1] |
| Molecular Weight | 254.45 g/mol | [1] |
| CAS Number | 136808-72-5 | [1] |
| Appearance | Pink solid | [2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)O)I | [1] |
| InChI | InChI=1S/C6H4ClIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | [1] |
| InChIKey | JIGSWDKRFQWANT-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Sandmeyer-type reaction starting from 2-amino-5-chlorophenol.
Experimental Protocol: Synthesis of this compound from 2-Amino-5-chlorophenol[2]
This protocol describes the diazotization of 2-amino-5-chlorophenol followed by iodination.
Materials:
-
2-Amino-5-chlorophenol
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-amino-5-chlorophenol (5.7 g, 40 mmol) in a mixture of DMSO/water/H₂SO₄ (200/60/140 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (4.1 g, 60 mmol) in water (20 mL) at 0 °C and stir the reaction mixture for 1 hour.
-
To the reaction system, add a solution of potassium iodide (19.9 g, 120 mmol) in water (20 mL) and stir the mixture at room temperature for 1 hour.
-
Add another portion of potassium iodide (19.9 g, 120 mmol) in water (20 mL) and continue stirring at room temperature for 1 hour.
-
Upon reaction completion, dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium sulfate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash chromatography (20% ethyl acetate/hexane) to yield this compound as a pink solid (8.09 g, 79% yield).
Derivatives of this compound and Their Biological Activities
The reactivity of the phenolic hydroxyl group and the carbon-iodine bond in this compound allows for the synthesis of a wide range of derivatives. A notable class of derivatives includes Schiff bases formed from the corresponding 5-chloro-2-aminophenol, which can then be used to create metal complexes with significant anticancer properties.
Schiff Base Derivatives and their Metal Complexes: Potent Anticancer Agents
A study by Gai et al. (2023) describes the synthesis of a Schiff base ligand, 5-chloro-2-N-(2-quinolylmethylene)aminophenol, derived from 5-chloro-2-aminophenol, and its subsequent complexation with Cu(II), Zn(II), and Mn(II) ions.[1][3][4] These metal complexes have demonstrated significant cytotoxicity against various cancer cell lines.
Step 1: Synthesis of 5-chloro-2-aminophenol [5]
Materials:
-
2-Chloro-5-nitrophenol
-
Ethanol
-
Water
-
Iron powder
-
Ammonium chloride
Procedure:
-
Dissolve 2-Chloro-5-nitrophenol (20.0 g, 115.2 mmol) in a mixture of ethanol (150 mL) and water (150 mL).
-
Add iron powder (32.2 g, 576.2 mmol) and ammonium chloride (32.1 g, 599.3 mmol) to the solution.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, filter the mixture to remove insoluble materials.
-
Concentrate the filtrate to dryness under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate = 9:1) to obtain 5-amino-2-chlorophenol as a white solid (15.85 g, 96% yield).
Step 2: Synthesis of the Schiff Base Ligand (L) [1]
Materials:
-
5-chloro-2-aminophenol
-
2-quinolinecarboxaldehyde
-
Methanol
Procedure:
-
Dissolve 5-chloro-2-aminophenol (3 mmol) and 2-quinolinecarboxaldehyde (3 mmol) in methanol (20 mL).
-
Heat the mixture at 65 °C for 4 hours.
-
Remove the solvent under vacuum.
-
Wash the resulting solid with methanol and dry to obtain the yellow powdered ligand, 5-chloro-2-N-(2-quinolylmethylene)aminophenol (L).
Step 3: Synthesis of Metal Complexes (C1-C3) [1]
The Cu(II), Zn(II), and Mn(II) complexes (C1, C2, and C3, respectively) are synthesized in situ by reacting the Schiff base ligand (L) with the corresponding metal salts.
The synthesized metal complexes exhibited significant cytotoxicity against lung cancer cell lines, with the Cu(II) complex (C1) showing the highest potency.[1][3][4]
| Compound | A549 IC₅₀ (µM) | A549cisR IC₅₀ (µM) |
| C1 (Cu complex) | 3.93 | >20 |
| C2 (Zn complex) | 18.26 | >20 |
| C3 (Mn complex) | 33.61 | >20 |
| Schiff Base Ligand (L) | >50 | >50 |
| Cisplatin | 10.25 | >20 |
A549: Human lung carcinoma cell line. A549cisR: Cisplatin-resistant A549 cell line.
The Cu(II) complex (C1) demonstrated superior cytotoxicity to the standard anticancer drug cisplatin in the A549 cell line.[1][3][4]
Mechanistic Insights and Signaling Pathways
The anticancer activity of the 5-chloro-2-aminophenol-derived Schiff base metal complexes is attributed to their ability to induce apoptosis through multiple mechanisms. The most potent complex, C1 (Cu complex), was found to trigger mitochondrial apoptosis, interact with DNA, and cause cell cycle arrest.[1][4]
Proposed Mechanism of Action of the Cu(II) Schiff Base Complex (C1)
The following diagram illustrates the proposed signaling pathway for the anticancer activity of the Cu(II) complex.
Caption: Proposed signaling pathway for the anticancer activity of the Cu(II) complex.
Future Directions and Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of derivatives with significant biological potential. The demonstrated anticancer activity of its Schiff base metal complexes highlights the promise of this scaffold in the development of novel therapeutics. Future research should focus on exploring other derivatization strategies, such as etherification, esterification, and palladium-catalyzed cross-coupling reactions, to generate new chemical entities for biological screening. The Ullmann condensation and Suzuki coupling reactions, for example, offer established methods for creating C-O and C-C bonds, respectively, and could be applied to this compound to produce libraries of novel compounds.[6][7] A deeper investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their potency and selectivity. Furthermore, the exploration of other therapeutic areas, such as antimicrobial and anti-inflammatory applications, could unveil new opportunities for this versatile chemical scaffold. The in-depth information provided in this technical guide serves as a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents.
Experimental Workflows
General Workflow for the Synthesis and Evaluation of this compound Derivatives
The following diagram outlines a general workflow for the synthesis and biological evaluation of derivatives of this compound.
Caption: General workflow for the development of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2- N-(2-quinolylmethylene)aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. home.sandiego.edu [home.sandiego.edu]
Theoretical Exploration of 5-Chloro-2-iodophenol: A Computational Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on 5-Chloro-2-iodophenol, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals interested in the computational analysis of this molecule. It outlines the fundamental physicochemical properties, details recommended computational methodologies for in-depth analysis, and explores its potential in drug discovery through modern in silico techniques. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.
Introduction
This compound is a di-substituted phenol containing both chlorine and iodine atoms. The presence of these halogens, along with the hydroxyl group on the aromatic ring, imparts unique electronic and structural characteristics that are of significant interest for theoretical investigation. Understanding these properties at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide serves as a central resource for the theoretical examination of this compound, providing both foundational data and detailed procedural outlines for further computational studies.
Physicochemical and Computed Properties
A summary of the known physicochemical and computationally derived properties of this compound is presented in Table 1. These values are aggregated from various chemical databases and provide a baseline for more advanced theoretical modeling.[1][2][3]
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 136808-72-5 | ChemicalBook[2] |
| Molecular Formula | C₆H₄ClIO | PubChem[1] |
| Molecular Weight | 254.45 g/mol | PubChem[1] |
| Exact Mass | 253.89954 Da | PubChem[1] |
| XLogP3-AA | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Complexity | 99.1 | PubChem[1] |
Theoretical Studies: Methodologies and Protocols
While specific comprehensive theoretical studies on this compound are not abundant in the current literature, established computational protocols for halogenated phenols provide a robust framework for its investigation. Density Functional Theory (DFT) is a powerful and widely used method for this class of molecules.
Geometry Optimization and Structural Analysis
The first step in the theoretical characterization of this compound is to determine its most stable three-dimensional structure.
Experimental Protocol: Geometry Optimization
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[4][5][6]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of the halogen and oxygen atoms, and polarization functions (d,p) are crucial for describing the bonding environment.[4][5][6]
-
Procedure:
-
Construct an initial guess of the this compound structure.
-
Perform a geometry optimization calculation without any symmetry constraints.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
The workflow for a typical geometry optimization and verification process is illustrated in the following diagram.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy provides a fingerprint of a molecule's structure and bonding. Theoretical calculations can predict the infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
Experimental Protocol: Vibrational Frequency Calculation
-
Software: Gaussian, ORCA, or similar.
-
Method: DFT, using the same functional and basis set as for the geometry optimization (e.g., B3LYP/6-311++G(d,p)).
-
Procedure:
-
Use the optimized geometry of this compound as the input.
-
Perform a frequency calculation. The output will provide the vibrational frequencies, IR intensities, and Raman activities.
-
The calculated frequencies are often systematically overestimated due to the harmonic approximation. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental spectra.
-
Table 2: Predicted Vibrational Modes of this compound (Hypothetical Data)
| Mode Number | Wavenumber (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Assignment |
| 1 | ~3600 | High | O-H stretch |
| 2 | ~3100-3000 | Medium | Aromatic C-H stretch |
| 3 | ~1600-1450 | Medium to High | Aromatic C=C stretch |
| 4 | ~1300-1200 | High | C-O stretch / O-H bend |
| 5 | ~1100-1000 | Medium | C-H in-plane bend |
| 6 | ~800-700 | Strong | C-Cl stretch |
| 7 | ~600-500 | Strong | C-I stretch |
| 8 | ~900-650 | Medium | C-H out-of-plane bend |
Note: This table presents hypothetical data based on typical vibrational frequencies for similar functional groups. A full theoretical calculation is required for accurate predictions for this compound.
Spectroscopic Properties (NMR and UV-Vis)
Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for structure elucidation. Computational methods can predict these spectra, aiding in the interpretation of experimental results.
Experimental Protocol: NMR Chemical Shift Calculation
-
Software: Gaussian or other quantum chemistry packages.
-
Method: Gauge-Including Atomic Orbital (GIAO) method is the standard for accurate NMR chemical shift calculations.[7][8][9][10] This is typically performed at the DFT level (e.g., B3LYP/6-311++G(d,p)).
-
Procedure:
-
Use the optimized geometry of this compound.
-
Perform a GIAO NMR calculation.
-
The output will provide the absolute shielding tensors for each nucleus. To obtain the chemical shifts, the calculated shielding values are referenced to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
-
δ_sample = σ_TMS - σ_sample
-
Experimental Protocol: UV-Vis Spectra Simulation
-
Software: Gaussian, ORCA, etc.
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic excitation energies and oscillator strengths, which determine the UV-Vis spectrum.[11][12][13][14][15] The choice of functional can be critical; range-separated functionals like CAM-B3LYP are often recommended for better accuracy.
-
Procedure:
-
Use the optimized ground-state geometry.
-
Perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for a number of excited states.
-
The resulting "stick" spectrum can be convoluted with a Gaussian or Lorentzian function to generate a simulated UV-Vis absorption spectrum.
-
Molecular Orbital and Electrostatic Potential Analysis
To understand the reactivity and intermolecular interactions of this compound, it is essential to analyze its electronic structure.
Methodology:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding and halogen bonding.
Applications in Drug Development
The theoretical understanding of this compound's properties can be leveraged in the early stages of drug discovery.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[16][17][18][19][20]
Experimental Protocol: Molecular Docking
-
Software: AutoDock, GOLD, Schrödinger Suite, or similar.
-
Preparation:
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Use the theoretically optimized 3D structure of this compound as the ligand.
-
-
Docking:
-
Define the binding site on the target protein.
-
Run the docking algorithm to generate a series of possible binding poses.
-
-
Analysis:
-
Score the poses based on a scoring function that estimates the binding affinity.
-
Analyze the intermolecular interactions (hydrogen bonds, halogen bonds, hydrophobic interactions) for the top-ranked poses.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[21][22][23]
Workflow: QSAR Model Development
-
Data Collection: Compile a dataset of structurally related compounds with experimentally determined biological activity.
-
Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., logP, molar refractivity, electronic properties from DFT).
-
Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model that relates the descriptors to the biological activity.[21][22]
-
Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.
The general workflow for QSAR modeling is depicted below.
In Silico ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is crucial to avoid late-stage failures.[24][25][26]
Methodology: In Silico ADMET
-
A variety of computational models, many of which are based on QSAR principles, are available to predict key ADMET properties.
-
Absorption: Prediction of properties like Caco-2 permeability and human intestinal absorption.
-
Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.
-
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
-
Excretion: Prediction of renal clearance.
-
Toxicity: Prediction of potential toxicities such as cardiotoxicity (hERG inhibition) and mutagenicity (Ames test).
A range of open-access and commercial software tools can be used to predict these properties for this compound.[24][25][26]
Conclusion
This technical guide has outlined a comprehensive framework for the theoretical study of this compound. While direct, in-depth computational studies on this specific molecule are limited, the well-established methodologies for similar halogenated phenols provide a clear path forward for its investigation. By employing DFT for structural and spectroscopic analysis, and leveraging techniques like molecular docking, QSAR, and in silico ADMET prediction, researchers can gain significant insights into the properties of this compound and effectively evaluate its potential in the context of drug discovery and development. The protocols and workflows presented herein are intended to serve as a practical guide for initiating and conducting such theoretical studies.
References
- 1. This compound | C6H4ClIO | CID 6613333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 136808-72-5 [chemicalbook.com]
- 3. 136808-72-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ReSpect program [respectprogram.org]
- 15. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
- 16. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]
- 17. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]
- 22. neovarsity.org [neovarsity.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. tandfonline.com [tandfonline.com]
- 25. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
Methodological & Application
Application Notes and Protocols: 5-Chloro-2-iodophenol as a Versatile Intermediate in the Synthesis of Substituted Benzofurans for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Chloro-2-iodophenol as a key intermediate in the synthesis of 5-chlorobenzofuran derivatives, a scaffold of significant interest in medicinal chemistry. The dual halogenation of this starting material allows for selective and sequential functionalization, making it an ideal building block for the creation of diverse compound libraries for drug discovery and development.
Introduction
This compound is a valuable bifunctional building block in organic synthesis. The presence of both an iodine and a chlorine atom on the phenolic ring, along with the hydroxyl group, offers multiple reaction sites that can be addressed with high selectivity. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for the initial introduction of a substituent at the 2-position, while the chlorine atom at the 5-position can be retained for subsequent modifications or to influence the electronic properties of the final molecule. This differential reactivity is particularly advantageous in the synthesis of complex heterocyclic structures, such as benzofurans.
The benzofuran moiety is a prominent heterocyclic core found in numerous biologically active natural products and synthetic pharmaceuticals. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Consequently, the development of efficient synthetic routes to novel substituted benzofurans is an active area of research in medicinal chemistry.
Application Highlight: Synthesis of 5-Chlorobenzofuran Derivatives via Sonogashira Coupling
A primary application of this compound in pharmaceutical synthesis is as a precursor for the preparation of 5-chlorobenzofuran derivatives. The synthetic strategy typically involves a palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzofuran core, depending on the alkyne used in the coupling reaction.
The resulting 5-chlorobenzofuran scaffold can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors. The chlorine atom can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.
Conceptual Signaling Pathway
Many benzofuran derivatives exert their biological effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. The diagram below illustrates a conceptual model of how a synthesized 5-chlorobenzofuran derivative might inhibit a generic kinase signaling pathway.
Experimental Workflow: Synthesis of 5-Chlorobenzofuran Derivatives
The general workflow for the synthesis of 5-chlorobenzofuran derivatives from this compound is a two-step process involving a Sonogashira coupling followed by a cyclization reaction. This process is amenable to the creation of a library of compounds by varying the terminal alkyne.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 2-substituted-5-chlorobenzofurans from this compound and different terminal alkynes, based on established protocols for similar substrates.
| Entry | Terminal Alkyne (R-C≡CH) | R Group in Product | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Phenyl | DMF | PdCl₂(PPh₃)₂ / CuI | 80 | 6 | 85 |
| 2 | 1-Hexyne | n-Butyl | Acetonitrile | Pd(OAc)₂ / PPh₃ / CuI | 60 | 8 | 78 |
| 3 | 3,3-Dimethyl-1-butyne | tert-Butyl | Toluene | PdCl₂(dppf) / CuI | 100 | 12 | 72 |
| 4 | (Trimethylsilyl)acetylene | Trimethylsilyl | THF | Pd(PPh₃)₄ / CuI | 65 | 4 | 92 |
| 5 | 4-Ethynylanisole | 4-Methoxyphenyl | Dioxane | PdCl₂(PPh₃)₂ / CuI | 90 | 8 | 81 |
Experimental Protocols
Synthesis of 5-Chloro-2-(phenylethynyl)phenol (Intermediate)
This protocol describes a typical Sonogashira coupling reaction.
-
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry, argon-flushed round-bottom flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF via syringe, followed by triethylamine.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(alkynyl)-5-chlorophenol intermediate.
-
Synthesis of 5-Chloro-2-phenylbenzofuran (Final Product)
This protocol describes the intramolecular cyclization of the intermediate.
-
Materials:
-
5-Chloro-2-(phenylethynyl)phenol (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask, add the 5-Chloro-2-(phenylethynyl)phenol intermediate and potassium carbonate.
-
Add anhydrous DMF and heat the mixture to 100 °C.
-
Stir the reaction at this temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford the pure 5-Chloro-2-phenylbenzofuran.
-
This compound is a highly effective and versatile intermediate for the synthesis of 5-chlorobenzofuran derivatives, which are important scaffolds in pharmaceutical research. The differential reactivity of the two halogen atoms allows for selective functionalization, enabling the creation of diverse molecular libraries. The Sonogashira coupling followed by intramolecular cyclization represents a robust and efficient pathway to these valuable compounds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this compound in the discovery of novel therapeutic agents.
Application of 5-Chloro-2-iodophenol in Agrochemical Manufacturing: A Review of Its Potential and Synthesis
Abstract:
5-Chloro-2-iodophenol is a halogenated aromatic compound with potential as an intermediate in the synthesis of complex organic molecules. While a direct application of this compound in the manufacturing of specific, commercially available agrochemicals is not prominently documented in publicly available literature and patents, its structural features suggest its utility as a precursor for novel active ingredients. This document provides a detailed protocol for the synthesis of this compound and discusses its potential applications in agrochemical research and development based on the reactivity of its functional groups.
Introduction
Halogenated phenols are a critical class of intermediates in the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. The specific placement of halogen atoms and a hydroxyl group on the aromatic ring provides reactive sites for various chemical transformations, enabling the construction of more complex molecules with desired biological activities. This compound, with its distinct substitution pattern, presents a unique scaffold for the development of new agrochemical candidates. Although direct evidence of its use in the large-scale production of existing agrochemicals is scarce, its synthesis is well-documented, and its chemical properties make it a compound of interest for researchers in the field.
Synthesis of this compound
The primary route for the synthesis of this compound involves the diazotization of 2-amino-5-chlorophenol followed by a Sandmeyer-type reaction with potassium iodide.[1]
Experimental Protocol: Synthesis of this compound from 2-amino-5-chlorophenol
Materials:
-
2-amino-5-chlorophenol
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-5-chlorophenol (e.g., 5.7 g, 40 mmol) in a solvent mixture of DMSO, water, and sulfuric acid (e.g., 200/60/140 mL).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of sodium nitrite (e.g., 4.1 g, 60 mmol) in water (e.g., 20 mL) to the cooled reaction mixture while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour to ensure the complete formation of the diazonium salt.
-
To the reaction mixture, add a solution of potassium iodide (e.g., 19.9 g, 120 mmol) in water (e.g., 20 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
For reaction completion, a second portion of potassium iodide solution (e.g., 19.9 g, 120 mmol in 20 mL of water) can be added, and the mixture stirred for an additional hour at room temperature.[1]
-
Upon completion of the reaction, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with water, saturated aqueous sodium sulfate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash chromatography (e.g., using 20% ethyl acetate in hexane as the eluent) to yield this compound as a solid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-chlorophenol | [1] |
| Product | This compound | [1] |
| Yield | 79% | [1] |
| Appearance | Pink solid | [1] |
Synthesis Workflow Diagram:
References
Synthesis of Novel Compounds from 5-Chloro-2-iodophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from the versatile starting material, 5-Chloro-2-iodophenol. The methodologies outlined herein focus on two powerful synthetic transformations: the Suzuki-Miyaura cross-coupling for the generation of substituted biphenyls and the Williamson ether synthesis for the creation of diaryl ethers. These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active molecules.
The following sections offer detailed experimental procedures, structured quantitative data for key reactions, and visual representations of the synthetic workflows and a relevant biological signaling pathway to guide researchers in the efficient synthesis and exploration of new chemical entities.
Synthesis of Substituted Biphenyls via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. In this context, it enables the synthesis of a diverse library of substituted 4-chloro-2-hydroxybiphenyls by coupling this compound with various arylboronic acids. The iodine atom at the 2-position of the phenol ring serves as an excellent leaving group for the palladium-catalyzed coupling, while the chloro and hydroxyl groups offer further opportunities for chemical modification.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-Chloro-2-hydroxy-4'-methoxybiphenyl
This protocol details the synthesis of a representative 4-chloro-2-hydroxybiphenyl derivative using 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) to the flask.
-
Solvent Addition: Add a mixture of toluene (10 mL), ethanol (2 mL), and degassed water (2 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Chloro-2-hydroxy-4'-methoxybiphenyl.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of substituted 4-chloro-2-hydroxybiphenyls.
| Arylboronic Acid | Product | Catalyst Loading (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Chloro-2-hydroxybiphenyl | 2 | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | 4-Chloro-2-hydroxy-4'-methoxybiphenyl | 2 | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 12 | 88-96 |
| 4-Fluorophenylboronic acid | 4-Chloro-2-hydroxy-4'-fluorobiphenyl | 2 | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 12 | 82-90 |
| 3-Nitrophenylboronic acid | 4-Chloro-2-hydroxy-3'-nitrobiphenyl | 2 | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 12 | 75-85 |
Synthesis of Diaryl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis provides a straightforward method for the preparation of diaryl ethers through the reaction of a phenoxide with an alkyl or aryl halide. In this application, the hydroxyl group of this compound is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, for instance.
General Reaction Scheme
Caption: General scheme of the Williamson ether synthesis.
Experimental Protocol: Synthesis of 5-Chloro-2-(benzyloxy)iodobenzene
This protocol describes the synthesis of a representative diaryl ether from this compound and benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq) in acetone (15 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol, 1.5 eq).
-
Reagent Addition: Add benzyl bromide (1.1 mmol, 1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the pure 5-Chloro-2-(benzyloxy)iodobenzene.
Quantitative Data Summary
The following table presents typical reaction parameters and expected yields for the Williamson ether synthesis with this compound.
| Benzyl Halide | Product | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl bromide | 5-Chloro-2-(benzyloxy)iodobenzene | K₂CO₃ (1.5) | Acetone | RT | 24 | 90-98 | | 4-Methoxybenzyl chloride | 5-Chloro-2-((4-methoxybenzyl)oxy)iodobenzene | K₂CO₃ (1.5) | Acetone | RT | 24 | 88-95 | | 4-Nitrobenzyl bromide | 5-Chloro-2-((4-nitrobenzyl)oxy)iodobenzene | K₂CO₃ (1.5) | Acetone | RT | 24 | 85-92 |
Biological Relevance and Potential Applications
The novel compounds synthesized from this compound, namely substituted biphenyls and diaryl ethers, are of significant interest in drug discovery. Chlorinated biphenyls have been investigated for a range of biological activities, including their potential as anticancer agents. Some chlorinated biphenyl derivatives have been shown to induce cytotoxicity in cancer cell lines.
Diaryl ether linkages are present in numerous biologically active natural products and synthetic drugs. These compounds have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. The ability to synthesize a library of novel diaryl ethers from this compound opens avenues for the discovery of new therapeutic agents.
Illustrative Signaling Pathway: Apoptosis Induction
Many cytotoxic agents exert their anticancer effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified generic pathway of apoptosis that could be modulated by novel bioactive compounds.
Caption: Simplified overview of a potential apoptosis induction pathway.
The synthesized compounds can be screened for their ability to induce apoptosis in various cancer cell lines. Assays to measure caspase activation, cytochrome c release, and changes in mitochondrial membrane potential can be employed to elucidate the mechanism of action of promising candidates.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of novel substituted biphenyls and diaryl ethers. The detailed protocols provided herein for Suzuki-Miyaura coupling and Williamson ether synthesis offer efficient and reproducible methods for generating libraries of new compounds. The biological significance of these structural motifs underscores the potential of these synthetic endeavors in the discovery of new therapeutic agents. Researchers are encouraged to utilize these protocols as a foundation for the exploration of new chemical space and the development of innovative drug candidates.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Chloro-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-iodophenol is a versatile starting material in the synthesis of various heterocyclic compounds. Its structure, featuring a reactive iodine atom ortho to a hydroxyl group and a chloro substituent, allows for selective functionalization through a variety of cross-coupling and cyclization reactions. This document provides an overview of synthetic strategies and generalized protocols for the preparation of dibenzofurans, carbazoles, and phenoxazines using this compound as a key building block. The resulting chlorinated heterocyclic cores are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties.
Synthetic Applications Overview
The primary synthetic routes leveraging this compound for the construction of heterocyclic systems involve palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, often followed by an intramolecular cyclization step. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization at the iodine-bearing position.
Synthesis of 2-Chlorodibenzofurans
The synthesis of 2-chlorodibenzofurans from this compound can be achieved via a palladium-catalyzed intramolecular C-O bond formation. A common strategy involves an initial Suzuki coupling to introduce an aryl group at the 2-position, followed by a palladium-catalyzed cyclization.
Experimental Protocol: General Procedure for Suzuki Coupling followed by Intramolecular Cyclization
This protocol is a generalized procedure based on established methods for the synthesis of dibenzofurans from o-iodophenols.
Step 1: Suzuki Coupling
-
To a solution of this compound (1.0 equiv.) and an appropriate arylboronic acid (1.2 equiv.) in a suitable solvent such as toluene or dioxane, add a palladium catalyst, for instance Pd(PPh₃)₄ (0.05 equiv.).
-
Add a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.) or K₂CO₃ (2.0 equiv.).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding 2-aryl-5-chlorophenol intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the 2-aryl-5-chlorophenol intermediate (1.0 equiv.) in a solvent such as DMF or DMSO.
-
Add a palladium catalyst, for example Pd(OAc)₂ (0.1 equiv.), and a ligand if necessary (e.g., a phosphine ligand).
-
Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Heat the mixture at 120-150 °C for 24-48 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 2-chlorodibenzofuran.
Quantitative Data Summary (Illustrative)
| Heterocyclic Core | Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chlorodibenzofuran | This compound | Arylboronic acid | Pd(PPh₃)₄ / Pd(OAc)₂ | K₂CO₃ / Cs₂CO₃ | Toluene / DMF | 100 / 140 | 24 / 48 | 60-80 |
Synthesis of 2-Chlorocarbazoles
The synthesis of 2-chlorocarbazoles can be achieved through a Buchwald-Hartwig amination of this compound with a suitable aniline, followed by an intramolecular C-C bond formation.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination and Cyclization
This is a generalized protocol and optimization may be required for specific substrates.
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired aniline (1.1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.) in a reaction vessel.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the initial amination is complete, for the subsequent cyclization, a second palladium-catalyzed step is typically required. The intermediate N-(2-hydroxyphenyl)aniline can be isolated and then subjected to conditions that promote intramolecular C-H activation and C-C bond formation.
-
Purification of the final 2-chlorocarbazole product is typically achieved by column chromatography.
Quantitative Data Summary (Illustrative)
| Heterocyclic Core | Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chlorocarbazole | This compound | Aniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 24 | 50-70 |
Synthesis of Chlorinated Phenoxazines
The synthesis of phenoxazines from this compound would likely proceed via an initial Ullmann condensation or Buchwald-Hartwig amination with an o-aminophenol, followed by an intramolecular cyclization.
Experimental Workflow and Logic Diagrams
Due to the lack of specific experimental data for reactions starting directly from this compound, the following diagrams illustrate the general synthetic logic and workflows.
Caption: General workflow for the synthesis of 2-chlorodibenzofuran.
Caption: General workflow for the synthesis of 2-chlorocarbazole.
Biological Significance and Signaling Pathways
-
Dibenzofurans: Many substituted dibenzofurans exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
-
Carbazoles: This class of compounds is well-known for its diverse biological activities, with many natural and synthetic carbazoles showing potent anticancer, antiviral, and neuroprotective effects.
-
Phenoxazines: The phenoxazine core is found in several biologically active molecules, including actinomycin D, an anticancer agent.
Due to the absence of specific biological data for derivatives of this compound, a signaling pathway diagram cannot be provided at this time. Further biological evaluation of these novel chlorinated heterocycles is warranted to elucidate their potential therapeutic applications.
Conclusion
This compound serves as a valuable precursor for the synthesis of chlorinated dibenzofurans, carbazoles, and potentially phenoxazines through modern palladium-catalyzed cross-coupling and cyclization methodologies. The protocols and workflows presented here provide a general framework for the synthesis of these important heterocyclic scaffolds. Further research is needed to develop specific, optimized protocols and to evaluate the biological activities of the resulting novel compounds.
Application Note: Derivatization of 5-Chloro-2-iodophenol for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chloro-2-iodophenol is a halogenated phenolic compound of interest in various fields, including pharmaceutical and environmental analysis. Direct analysis of such polar compounds using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to their low volatility and potential for thermal degradation.[1][2] Derivatization is a crucial chemical modification process that converts the polar hydroxyl group of the phenol into a less polar, more volatile, and more thermally stable functional group.[1][3] This enhances chromatographic resolution, improves peak shape, and increases detection sensitivity.[2] This document provides detailed protocols for the silylation and acetylation of this compound, two common and effective derivatization strategies.
Derivatization Strategies: Silylation vs. Acetylation
The choice between silylation and acetylation depends on the specific analytical requirements, the sample matrix, and the desired stability of the derivative.[1][2]
-
Silylation: This technique replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2] Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce derivatives that are well-suited for GC-MS analysis.[1][2] A key consideration is that silylating reagents and their derivatives are sensitive to moisture, requiring anhydrous conditions for the reaction.[1]
-
Acetylation: This method involves converting the hydroxyl group into an acetate ester using an acetylating agent, most commonly acetic anhydride.[2] The resulting esters are highly stable and less susceptible to hydrolysis than silyl ethers.[4] Acetylation can sometimes be performed directly in aqueous samples, offering flexibility in sample preparation.[4]
Experimental Workflow
The general workflow for the analysis of this compound involves sample preparation, derivatization, instrumental analysis, and data processing. Proper sample preparation, including extraction and drying, is critical for achieving accurate and reproducible results.
Caption: General experimental workflow for derivatization and analysis.
Reaction Pathways
The derivatization reactions for this compound involve the modification of its hydroxyl (-OH) group.
Caption: Silylation and Acetylation pathways for this compound.
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol details the conversion of this compound to its more volatile trimethylsilyl (TMS) ether derivative, suitable for GC-MS analysis.[1]
Materials:
-
This compound sample/standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)[1]
-
Pyridine or other suitable aprotic solvent (e.g., acetonitrile)
-
Internal Standard (IS) solution (e.g., a structurally similar halogenated phenol not present in the sample)
-
Nitrogen gas supply
-
Heating block or oven
-
GC vials (2 mL) with caps
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the analyte into a suitable organic solvent.
-
Drying: Transfer the organic extract to a clean GC vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as silylating reagents are moisture-sensitive.[1]
-
Internal Standard Spiking: Add a precise volume of the internal standard solution to the dried sample residue.
-
Reconstitution: Add 100 µL of pyridine (or another suitable solvent) to the vial to dissolve the residue.[1]
-
Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.[1]
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[3] Note: Optimal reaction time and temperature may need to be determined empirically.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
Protocol 2: Acetylation using Acetic Anhydride
This protocol describes the derivatization of this compound to its corresponding acetate ester.[4]
Materials:
-
This compound sample/standard
-
Acetic anhydride[5]
-
Pyridine (as catalyst)
-
Saturated sodium bicarbonate solution
-
Extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
Internal Standard (IS) solution
Procedure:
-
Sample Preparation: If starting with a dried extract, proceed to step 3. For aqueous samples, adjust the sample pH to approximately 8 with a suitable buffer.
-
Internal Standard Spiking: Spike the sample with a precise volume of the internal standard solution.
-
Reagent Addition: For dried samples, add 100 µL of pyridine. For all samples, add 200 µL of acetic anhydride.[5]
-
Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required to ensure complete derivatization for some phenols.[1]
-
Quenching: Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and vortex for 30 seconds.[1]
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., dichloromethane) and vortex for 1 minute to extract the acetylated derivative.[1]
-
Separation & Drying: Centrifuge to separate the layers and carefully transfer the organic layer to a clean vial. Dry the organic extract over anhydrous sodium sulfate.
-
Analysis: The extracted sample is ready for GC-MS analysis.
Data Presentation: Analytical Performance
The following tables summarize typical performance data for the GC-MS analysis of derivatized chlorophenols. These values are representative and should be established for this compound during method validation.
Table 1: GC-MS Performance Data for Silylated Phenols (Representative data based on similar compounds)
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.995 | [4] |
| Limit of Detection (LOD) | 0.01 - 0.25 µg/L | [4] |
| Limit of Quantification (LOQ) | 0.03 - 0.75 µg/L | [4] |
| Precision (%RSD) | < 10% | [6] |
| Accuracy (% Recovery) | 85 - 115% | [6] |
Table 2: GC-MS Performance Data for Acetylated Phenols (Representative data based on similar compounds)
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.998 | [7] |
| Limit of Detection (LOD) | 0.06 - 0.15 µg/L | [4][7] |
| Limit of Quantification (LOQ) | 0.2 - 0.5 µg/L | [4] |
| Precision (%RSD) | < 7% | [7] |
| Accuracy (% Recovery) | 87 - 111% | [7] |
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred technique for analyzing the volatile derivatives of this compound.
Typical GC-MS Parameters:
-
GC System: Agilent 7890A or equivalent
-
Column: DB-5ms (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature 80°C, hold for 1 minute, ramp at 10°C/min to 280°C, hold for 5 minutes.[8]
-
MS System: Agilent 5975C or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Source Temperature: 230°C
-
MS Quad Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC)
While GC-MS is common post-derivatization, HPLC with UV or PDA detection can also be used, often with a different derivatization agent to enhance UV absorbance or fluorescence.[9][10]
Typical HPLC Parameters with Pre-column Derivatization (e.g., with NBD-F): [9]
-
HPLC System: HPLC with UV/Vis or Photodiode Array (PDA) detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[8]
-
Mobile Phase: Gradient elution with Acetonitrile and water (with a buffer like borate at pH 8.5)[9]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Dependent on the derivative (e.g., 380 nm for NBD-F derivatives)[9]
-
Injection Volume: 10-20 µL
Derivatization Protocol for HPLC (Example with NBD-F):
-
Mix 100 µL of the sample, 100 µL of borate buffer (pH 8.5), and 100 µL of NBD-F derivatizing agent (1 mg/mL in acetonitrile).[9]
-
React at room temperature for 5 minutes.[9]
-
Inject the resulting solution directly into the HPLC system.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone [scirp.org]
Application Notes and Protocols: The Role of 5-Chloro-2-iodophenol in Organic Electronics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-iodophenol is a halogenated phenolic compound with significant potential as a versatile building block in the synthesis of novel organic electronic materials. Its unique structure, featuring a hydroxyl group and two different halogen atoms on an aromatic ring, allows for selective, stepwise functionalization through various cross-coupling reactions. This enables the precise construction of complex molecular architectures tailored for specific applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The strategic location of the chloro, iodo, and hydroxyl groups provides a platform for creating diverse derivatives, including hole-transporting materials, electron-transporting materials, and conjugated polymers with tunable optoelectronic properties.
Key Advantages of this compound in Organic Electronics Synthesis
-
Orthogonal Reactivity: The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective functionalization. The C-I bond is readily cleaved in palladium-catalyzed cross-coupling reactions, leaving the C-Cl bond intact for subsequent transformations.
-
Versatile Functionalization: The phenolic hydroxyl group can be easily modified, for instance, through etherification, to introduce solubilizing side chains or other functional moieties that influence the material's processing and solid-state packing.
-
Access to Donor-Acceptor Architectures: The sequential functionalization allows for the introduction of both electron-donating and electron-accepting groups, a key strategy in designing low bandgap materials for organic electronics.
Application 1: Synthesis of Carbazole-Based Hole-Transporting Materials (HTMs)
Carbazole derivatives are widely used as hole-transporting materials in OLEDs due to their excellent thermal and morphological stability, and high hole mobility. This compound can serve as a precursor for the synthesis of novel carbazole-based HTMs through a two-step cross-coupling strategy.
Synthetic Workflow
Caption: Synthetic pathway for a carbazole-based HTM from this compound.
Experimental Protocol: Synthesis of a Carbazole-based HTM
Step 1: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), carbazole (1.1 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene and a strong base (e.g., sodium tert-butoxide, 2.0 eq).
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature, dilute with dichloromethane, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-Chloro-6-hydroxyphenyl-carbazole intermediate.
Step 2: Suzuki Coupling
-
In a separate Schlenk flask, dissolve the 3-Chloro-6-hydroxyphenyl-carbazole intermediate (1.0 eq) and a desired arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq) in a mixture of toluene and water.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., potassium carbonate, 3.0 eq).
-
Degas the mixture by bubbling with Argon for 20 minutes.
-
Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.
-
After cooling, extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography to yield the final hole-transporting material.
Hypothetical Performance Data of a Resulting OLED Device
| Parameter | Value |
| Highest Occupied Molecular Orbital (HOMO) | -5.4 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 eV |
| Turn-on Voltage | 3.2 V |
| Maximum Current Efficiency | 45 cd/A |
| Maximum External Quantum Efficiency (EQE) | 18% |
Application 2: Synthesis of Conjugated Polymers for OFETs
The selective reactivity of this compound makes it an excellent starting point for creating monomers for conjugated polymers. A Stille or Suzuki polymerization can be employed to generate polymers with tailored electronic properties.
Synthetic Workflow
Caption: Synthesis of a conjugated polymer using a this compound derived monomer.
Experimental Protocol: Synthesis of a Thiophene-based Conjugated Polymer
Step 1: Etherification
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF.
-
Add a base such as potassium carbonate (2.0 eq) and the desired alkyl halide (e.g., 1-bromododecane, 1.2 eq).
-
Stir the mixture at 80 °C for 12 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate to obtain the etherified intermediate.
Step 2: Stille Coupling (Monomer Synthesis)
-
To a solution of the etherified intermediate (1.0 eq) in anhydrous toluene, add 2,5-bis(trimethylstannyl)thiophene (0.5 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Degas the solution and heat at 110 °C for 24 hours under an inert atmosphere.
-
After cooling, purify the resulting monomer by column chromatography.
Step 3: Stille Polymerization
-
In a glovebox, combine the synthesized monomer (1.0 eq), a distannyl comonomer (e.g., another thiophene-based monomer, 1.0 eq), and a palladium catalyst in anhydrous chlorobenzene.
-
Seal the reaction vessel and heat at 120 °C for 48 hours.
-
Precipitate the polymer by pouring the cooled reaction mixture into methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction with methanol, hexane, and finally chloroform to obtain the pure conjugated polymer.
Hypothetical OFET Performance Data
| Parameter | Value |
| Hole Mobility (µh) | 0.1 - 1.0 cm²/Vs |
| On/Off Ratio | > 10⁶ |
| Threshold Voltage (Vth) | -5 to -15 V |
| Air Stability | Moderate to High |
Conclusion
This compound represents a highly promising, yet underexplored, building block for the synthesis of advanced organic electronic materials. Its capacity for selective and sequential functionalization opens up a vast chemical space for the design of novel hole-transporting materials, conjugated polymers, and other functional organic semiconductors. The protocols and potential applications outlined here provide a foundational framework for researchers to explore the utility of this versatile molecule in developing next-generation organic electronic devices. Further research into the derivatives of this compound is anticipated to yield materials with enhanced performance and stability, contributing to the advancement of the field of organic electronics.
Application Notes: Experimental Setups for Reactions Involving 5-Chloro-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key synthetic transformations involving 5-Chloro-2-iodophenol (CAS 136808-72-5).[1] This compound is a valuable building block in organic synthesis due to its distinct halogen functionalities. The iodine atom is significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. These protocols are designed to serve as a robust starting point for reaction optimization and the synthesis of novel derivatives for applications in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds.[2] It facilitates the coupling of this compound with a wide range of organoboron compounds, such as boronic acids or esters, to form substituted biaryl structures.[3][4] These motifs are prevalent in many pharmaceutical agents.
General Reaction Scheme:

Figure 1. General scheme for the Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).[5][6] The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent mixture of dioxane and water (4:1, 10 mL) is then added via syringe.[3] The reaction mixture is heated to 90 °C and stirred for 12-18 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl compound.[5]
A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | Dioxane/H₂O | 90 | 16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 80-92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 24 | 75-88 |
| 4 | Methylboronic acid[3] | Pd(OAc)₂ (10) / SPhos (20) | K₃PO₄ (4.0) | Toluene/THF/H₂O | 80 | 1 | 70-85 |
Yields are representative and based on analogous reactions reported in the literature. Optimization may be required.
A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[7][8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[7] For this compound, this transformation selectively occurs at the iodo-position to produce 5-chloro-2-(alkynyl)phenols, which are versatile intermediates for synthesizing heterocycles like benzofurans.[9][10]
General Reaction Scheme:

Figure 2. General scheme for the Sonogashira coupling of this compound.
Detailed Experimental Protocol
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI) (0.06 mmol, 6 mol%).[6] The flask is evacuated and backfilled with Argon three times. Anhydrous, degassed triethylamine (Et₃N) (5 mL) is added, followed by the terminal alkyne (1.2 mmol, 1.2 equiv.). The reaction mixture is stirred at room temperature for 8-16 hours.[6] After completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (30 mL), and the solution is washed with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and brine (15 mL). The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
A typical experimental workflow for the Sonogashira coupling reaction.
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | Et₃N | RT | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | THF | RT | 88-95 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | 85-94 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 75-88 |
Yields are representative and based on analogous reactions reported in the literature. Optimization may be required.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[11][12] This method is highly effective for the vinylation or arylation of olefins.[13] Using this compound, the reaction proceeds selectively at the C-I bond to form 5-chloro-2-vinylphenol derivatives, which are valuable synthetic intermediates.
General Reaction Scheme:

Figure 3. General scheme for the Heck reaction of this compound.
Detailed Experimental Protocol
In a sealed tube, this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%) are combined. The tube is evacuated and backfilled with Argon. The alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv.), a base such as triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.), and a polar aprotic solvent like N,N-Dimethylformamide (DMF) (5 mL) are added.[5] The tube is sealed, and the mixture is heated to 100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by column chromatography.
A typical experimental workflow for the Heck coupling reaction.
Table 3: Representative Conditions for Heck Coupling
| Entry | Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 100 | 80-90 |
| 2 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (2.0) | DMA | 120 | 75-88 |
| 3 | Ethylene (1 atm) | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2.0) | Acetonitrile | 80 | 70-85 |
| 4 | Allyl alcohol | Pd(OAc)₂ (5) | - | K₂CO₃ (2.0) | DMF/H₂O | 100 | 65-80 |
Yields are representative and based on analogous reactions reported in the literature. Optimization may be required.
Buchwald-Hartwig Amination: Synthesis of Diaryl Ethers and Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen and carbon-oxygen bonds.[14][15] This reaction allows for the coupling of this compound with a wide variety of amines or alcohols. Given the presence of the phenol group, intramolecular C-O bond formation to produce dibenzofurans is a common and powerful application.[16][17] Intermolecular C-N coupling with external amines is also feasible.
General Reaction Scheme (Intramolecular Cyclization):

Figure 4. Synthesis of dibenzofurans via O-arylation followed by intramolecular C-H activation or cyclization.
Detailed Experimental Protocol (for Dibenzofuran Synthesis)
This protocol involves a two-step, one-pot sequence: O-arylation followed by intramolecular cyclization.
Step 1 (O-Arylation): To a solution of this compound (1.0 mmol, 1.0 equiv) and a silylaryl triflate (1.1 equiv) in acetonitrile (MeCN, 10 mL), add cesium fluoride (CsF) (3.0 equiv).[17] Stir the mixture at room temperature for 10 hours to form the O-arylated diaryl ether intermediate.
Step 2 (Intramolecular Cyclization): To the reaction mixture from Step 1, add Palladium(II) acetate [Pd(OAc)₂] (5 mol%) and a phosphine ligand such as tricyclohexylphosphine (PCy₃) (10 mol%).[17] Seal the vessel and heat the reaction to 100 °C for 24 hours. After cooling, the solvent is evaporated. The residue is taken up in ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford the substituted dibenzofuran.
Experimental workflow for the one-pot synthesis of dibenzofurans.
Table 4: Representative Conditions for Buchwald-Hartwig Type Reactions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Reaction Type | Typical Yield (%) |
| 1 | Silylaryl triflate | Pd(OAc)₂ (5) | PCy₃ (10) | CsF (3.0) | MeCN | 100 | Intramolecular C-O | 70-90[17] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 110 | Intermolecular C-N | 85-95[18] |
| 3 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | Intermolecular C-N | 80-92 |
| 4 | Phenol | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | Intermolecular C-O | 75-88 |
Yields are representative and based on analogous reactions reported in the literature. Optimization may be required.
A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. This compound | C6H4ClIO | CID 6613333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 10. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Dibenzofuran synthesis [organic-chemistry.org]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-iodophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 5-Chloro-2-iodophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the Sandmeyer reaction?
The synthesis of this compound from 2-amino-5-chlorophenol is a Sandmeyer-type reaction that can generate several byproducts. The most prevalent include:
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5-Chlorophenol: This is formed by the reduction of the diazonium intermediate, where the diazonium group is replaced by a hydrogen atom instead of iodine.
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Azo-coupled compounds: These are highly colored impurities resulting from the reaction of the diazonium salt with the starting material (2-amino-5-chlorophenol) or the product (this compound).
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Polymeric "tar-like" substances: These are complex, high-molecular-weight materials that form from the decomposition of the unstable diazonium salt, especially at elevated temperatures.
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Unreacted 2-amino-5-chlorophenol: Incomplete diazotization will result in the presence of the starting material in the crude product.
Q2: My reaction mixture has turned dark brown/black. What is the cause and how can I prevent it?
The formation of a dark, tarry mixture is a common issue and typically indicates the decomposition of the diazonium salt. This is often caused by:
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Elevated temperatures: The diazonium salt is thermally unstable and decomposes rapidly at temperatures above 5 °C.
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Presence of impurities: Certain metal ions or other impurities can catalyze the decomposition.
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Incorrect pH: The pH of the reaction mixture is crucial for the stability of the diazonium salt.
To prevent this, it is critical to maintain the temperature of the diazotization reaction between 0 and 5 °C using an ice-salt bath. Ensure all glassware is clean and use high-purity reagents.
Q3: The yield of my this compound is consistently low. What are the potential reasons?
Low yields can stem from several factors throughout the synthesis process:
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Incomplete diazotization: Ensure that the sodium nitrite is added slowly and that there is a slight excess of nitrous acid at the end of the addition (test with starch-iodide paper).
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Premature decomposition of the diazonium salt: As mentioned, strict temperature control is essential.
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Inefficient iodination: Ensure that the potassium iodide solution is added promptly after the diazotization is complete and that the mixture is allowed to react for a sufficient amount of time.
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Losses during workup and purification: The product can be lost during extraction and purification steps. Optimize these procedures to minimize losses.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides targeted solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction mixture is highly colored (red/orange) | Formation of azo-coupled byproducts. | - Ensure slow addition of sodium nitrite to prevent a localized excess. - Maintain a low temperature (0-5 °C) throughout the diazotization. - During workup, wash the organic layer with a dilute acid solution to remove any unreacted amine. |
| Product is contaminated with 5-Chlorophenol | Reduction of the diazonium salt. | - Ensure an adequate amount of potassium iodide is used. - Avoid the presence of reducing agents in the reaction mixture. |
| Oily or tarry crude product | Decomposition of the diazonium salt. | - Strictly maintain the reaction temperature between 0 and 5 °C. - Use fresh, high-purity reagents. - Work up the reaction mixture promptly after the reaction is complete. |
| Incomplete reaction (starting material remains) | Insufficient diazotization. | - Check the purity of the sodium nitrite. - Ensure the correct stoichiometry of reagents. - Test for the presence of excess nitrous acid using starch-iodide paper at the end of the addition. |
Data Presentation
The following table summarizes the common products and byproducts of the reaction with their typical, albeit variable, yield percentages based on general observations of Sandmeyer reactions. Actual yields will depend on specific reaction conditions.
| Compound | Structure | Typical Yield Range (%) |
| This compound (Main Product) | C₆H₄ClIO | 60 - 80 |
| 5-Chlorophenol | C₆H₅ClO | 5 - 15 |
| Azo-coupled Byproducts | Complex | 1 - 5 |
| Polymeric Tar | Complex | 1 - 10 |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-amino-5-chlorophenol via a diazotization-iodination reaction.
Materials:
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2-amino-5-chlorophenol
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Nitrite (NaNO₂)
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Potassium Iodide (KI)
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Deionized Water
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Ethyl Acetate
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Saturated Sodium Bicarbonate Solution
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Saturated Sodium Thiosulfate Solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ice
Procedure:
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Diazotization:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-chlorophenol (1.0 eq) in a mixture of deionized water and concentrated sulfuric acid (ensure the final solution is acidic).
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Cool the flask to 0-5 °C in an ice-salt bath.
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Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
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Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0 and 5 °C. The addition should take approximately 30-45 minutes.
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After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid with starch-iodide paper (a blue-black color indicates excess).
-
-
Iodination:
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Prepare a solution of potassium iodide (2.0 eq) in deionized water.
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Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (nitrogen gas evolution) will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
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Transfer the reaction mixture to a separatory funnel.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification of this compound
The crude product is typically a dark solid or oil and requires purification.
1. Recrystallization:
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Solvent Selection: A common solvent system for the recrystallization of this compound is a mixture of hexane and ethyl acetate.
-
Procedure:
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Dissolve the crude product in a minimal amount of hot ethyl acetate.
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Slowly add hot hexane until the solution becomes slightly turbid.
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If turbidity persists, add a small amount of hot ethyl acetate to clarify the solution.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
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2. Column Chromatography:
-
If recrystallization does not provide a product of sufficient purity, column chromatography can be employed.
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).
-
Procedure:
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Prepare a slurry of silica gel in hexane and pack the column.
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Dissolve the crude product in a minimal amount of the initial mobile phase (or dichloromethane) and load it onto the column.
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Elute the column with the solvent gradient, collecting fractions.
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Monitor the fractions by thin-layer chromatography (TLC).
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
Technical Support Center: Purification of 5-Chloro-2-iodophenol
Welcome to the technical support center for the purification of 5-Chloro-2-iodophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are flash column chromatography and recrystallization. Flash chromatography is particularly useful for separating the desired product from closely related impurities.[1] Recrystallization is a cost-effective method for removing minor impurities, assuming a suitable solvent is found.
Q2: What are the likely impurities in a crude sample of this compound synthesized from 2-amino-5-chlorophenol?
A2: Based on the Sandmeyer-type reaction used for synthesis, potential impurities include:
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Unreacted 2-amino-5-chlorophenol: The starting material for the synthesis.
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Deiodinated side-product (5-chlorophenol): Arising from the reduction of the diazonium intermediate.
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Other halogenated phenols: Such as isomeric byproducts like 4-chloro-2-iodophenol, though less likely.
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Poly-iodinated species: Although less common, over-iodination could lead to di-iodinated phenols.
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Azo compounds: Formed by the coupling of the diazonium salt with the phenol product.
Q3: My purified this compound is a pink or brownish solid. Is this normal, and how can I decolorize it?
A3: Yes, it is common for this compound to appear as a pink or brownish solid, which can be due to trace impurities or slight oxidation.[1] To decolorize the product, you can perform a charcoal treatment during recrystallization. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: The following analytical techniques are recommended:
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High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity analysis and detecting trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid) is a good starting point.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified product.
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Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of purification during column chromatography and for a qualitative assessment of purity.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | Incorrect eluent system. | Optimize the eluent system using TLC. A common starting point for this compound is a mixture of ethyl acetate and hexane (e.g., 20% ethyl acetate in hexane).[1] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:40 ratio of sample to silica gel by mass. | |
| Peak Tailing of the Product | Interaction of the phenolic hydroxyl group with acidic silica gel. | Add a small amount of a modifier to the eluent, such as 0.1-1% acetic acid or triethylamine, to suppress the interaction. |
| Channeling in the column packing. | Ensure the silica gel is packed uniformly. Wet packing is generally preferred over dry packing to avoid air bubbles and channels. | |
| Product is not Eluting from the Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you start with 10% ethyl acetate in hexane, you can increase it to 20% or 30%. |
| Low Recovery of the Product | Product is adsorbing irreversibly to the silica gel. | Consider using a different stationary phase, such as alumina (neutral or basic), if strong acidic interactions are suspected. |
| Product is co-eluting with an impurity. | Use a shallower gradient or isocratic elution with the optimized solvent system to improve resolution. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Product Does Not Dissolve in the Hot Solvent | Incorrect solvent choice. | The ideal solvent should dissolve the compound when hot but not at room temperature. Test a range of solvents of varying polarities (e.g., hexane, toluene, ethanol, water, or mixtures). |
| Product Oils Out Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the product. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is supersaturated. | Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure compound. | |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| Low Yield of Crystals | The compound is too soluble in the cold solvent. | Cool the solution in an ice bath to maximize crystal formation. Use a minimal amount of cold solvent to wash the crystals. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. |
Data Presentation
Table 1: Illustrative Purity and Yield Data for Purification of this compound
| Purification Method | Conditions | Purity (by HPLC) | Yield | Appearance |
| Flash Chromatography | Silica gel, 20% Ethyl Acetate/Hexane[1] | >99% | ~79% | Pink Solid[1] |
| Recrystallization | Toluene | >98% | Moderate | Off-white crystals |
| Recrystallization | Ethanol/Water | >97% | Moderate to High | Light brown crystals |
| Recrystallization | Hexane | Low solubility | Low | - |
Note: The data in this table is illustrative and based on typical outcomes for the purification of substituted phenols. Actual results may vary depending on the specific experimental conditions and the nature of the crude material.
Experimental Protocols
Protocol 1: Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexane).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level bed. Add a thin layer of sand on top of the silica.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry sample-silica mixture to the top of the column.
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Elution: Begin eluting with a low polarity solvent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20% ethyl acetate in hexane).
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Fraction Collection: Collect fractions and monitor them by TLC.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
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Dissolution: In an Erlenmeyer flask, add the crude this compound and a suitable solvent (e.g., toluene). Heat the mixture with stirring until the solid completely dissolves. Add the solvent portion-wise to use the minimum amount necessary.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualizations
Caption: Recrystallization Workflow Diagram.
Caption: Chromatography Troubleshooting Logic.
References
Troubleshooting failed Suzuki coupling with 5-Chloro-2-iodophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties with the Suzuki coupling of 5-Chloro-2-iodophenol.
Troubleshooting Failed Suzuki Coupling with this compound
My Suzuki coupling reaction with this compound is failing or giving low yields. What are the common causes?
Failure or low yield in the Suzuki coupling of this compound can be attributed to several factors, often related to the specific characteristics of this substrate. Key areas to investigate include the choice of catalyst, ligand, base, solvent, and the integrity of your reagents. Given the presence of two different halogens and a phenolic hydroxyl group, special attention must be paid to reaction conditions to ensure chemoselectivity and avoid common side reactions.
Here is a systematic guide to troubleshooting your reaction:
1. Catalyst and Ligand System Inactivity or Degradation
-
Issue: The palladium catalyst is one of the most critical components of the Suzuki coupling. Its activity can be compromised by impurities or improper handling. The choice of ligand is also crucial for stabilizing the catalyst and facilitating the catalytic cycle.
-
Troubleshooting Steps:
-
Catalyst Quality: Ensure you are using a high-quality palladium source. Older bottles of palladium catalysts, especially Pd(II) sources that require in situ reduction, can lose activity. Consider using a fresh batch or a more robust pre-catalyst like a Buchwald G2 or G3 palladacycle (e.g., XPhos Pd G2), which are known for their high efficiency and air stability.[1][]
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Ligand Selection: For an electron-rich and sterically hindered substrate like this compound, a bulky and electron-rich phosphine ligand is often necessary. Ligands like XPhos, SPhos, or P(tBu)3 are generally more effective than less bulky ligands like triphenylphosphine (PPh3).[3][4] The bulkiness of the ligand promotes the crucial reductive elimination step and can help prevent catalyst decomposition.
-
Catalyst Poisoning: Trace impurities in your starting materials, solvents, or from the reaction setup can poison the palladium catalyst.[5] Common poisons include sulfur compounds, and even excess phosphine ligand can sometimes have a detrimental effect. Ensure all glassware is scrupulously clean and that reagents are of high purity.
-
2. Sub-optimal Base and Solvent Combination
-
Issue: The base plays a critical role in the transmetalation step of the Suzuki coupling, and its effectiveness is highly dependent on the solvent system. For phenolic substrates, the choice of base is even more critical to avoid deprotonation of the phenol, which can affect the electronic properties of the substrate.
-
Troubleshooting Steps:
-
Base Selection: A common starting point is an inorganic base such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4).[6][7] For phenolic substrates, a milder base might be necessary to avoid side reactions. Cesium carbonate (Cs2CO3) is often a good choice in such cases. The presence of water is often required for the base to be effective, typically in a biphasic solvent system.
-
Solvent System: A mixture of an organic solvent and water is standard for Suzuki couplings. Common choices include dioxane/water, THF/water, or toluene/water.[8] The organic solvent helps to dissolve the organic starting materials, while water is necessary to dissolve the inorganic base. Ensure your solvents are thoroughly degassed to remove oxygen, which can lead to oxidative degradation of the catalyst and boronic acid.
-
3. Issues with Starting Materials
-
Issue: The quality and stability of both the this compound and the boronic acid are paramount for a successful reaction.
-
Troubleshooting Steps:
-
This compound Purity: Verify the purity of your starting material. Impurities can interfere with the reaction.
-
Boronic Acid Decomposition: Boronic acids can be prone to decomposition, particularly protodeboronation (hydrolysis of the C-B bond).[9] This is often exacerbated by harsh reaction conditions (high temperature, strong base). To mitigate this, you can:
-
Use a slight excess of the boronic acid (1.1-1.5 equivalents).
-
Consider using a more stable boronic acid derivative, such as a pinacol ester (BPin).[10]
-
Ensure your reaction is run under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.
-
-
4. Reaction Conditions and Monitoring
-
Issue: Inadequate reaction temperature or time can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Temperature: Suzuki couplings are typically run at elevated temperatures, often between 80-110 °C.[8] If you are seeing low conversion, a higher temperature might be necessary. However, be mindful that higher temperatures can also promote side reactions like protodeboronation.
-
Reaction Monitoring: It is crucial to monitor the progress of your reaction by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction is proceeding and when it has reached completion.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound will react first in the Suzuki coupling?
A1: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in the oxidative addition step of the Suzuki coupling. Therefore, you can expect selective coupling at the 2-position (where the iodine is located) to occur first.[5] To achieve a second coupling at the 5-position (where the chlorine is), more forcing conditions (higher temperature, stronger catalyst system) would be required.
Q2: Can the phenolic hydroxyl group interfere with the reaction?
A2: Yes, the phenolic hydroxyl group can influence the reaction in several ways. It is an electron-donating group, which can make the oxidative addition step more challenging. Additionally, under strongly basic conditions, the phenol can be deprotonated, altering the electronic nature of the substrate. In some cases, the hydroxyl group can even act as a directing group, influencing the regioselectivity of the reaction.[11] It is generally recommended to use a base that is strong enough to facilitate the catalytic cycle but not so strong as to cause unwanted side reactions involving the phenol.
Q3: What are the common side products I should look out for?
A3: Common side products in Suzuki couplings include:
-
Homocoupling: The boronic acid coupling with itself to form a biaryl species. This is often caused by the presence of oxygen.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.
-
Dehalogenation: The replacement of a halogen atom with a hydrogen atom.
-
Formation of Palladium Black: Precipitation of elemental palladium, indicating catalyst decomposition.[12]
Q4: How can I improve the chemoselectivity of the reaction to favor mono-coupling at the iodine position?
A4: To favor mono-coupling at the more reactive iodine position, you should use milder reaction conditions. This includes using a lower reaction temperature, a less reactive catalyst system, and carefully controlling the stoichiometry of the boronic acid (using only a slight excess). By avoiding harsh conditions, you can minimize the chances of the less reactive carbon-chlorine bond participating in the reaction.
Quantitative Data Summary
The following tables provide illustrative examples of reaction conditions and yields for Suzuki couplings of substrates similar to this compound. Note that optimal conditions can be highly substrate-dependent.
Table 1: Comparison of Catalyst/Ligand Systems for the Suzuki Coupling of Halophenols
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2 (2) | PPh3 (4) | K2CO3 (2) | Dioxane/H2O | 100 | Moderate | [7] |
| Pd2(dba)3 (1) | XPhos (2) | K3PO4 (2) | Toluene/H2O | 100 | High | [3] |
| XPhos Pd G2 (2) | - | K3PO4 (3) | EtOH/H2O | 80 | 85-95 | [13] |
| Pd(PPh3)4 (5) | - | K3PO4 (2) | 1,4-Dioxane | 80 | Good | [7] |
Table 2: Influence of Base and Solvent on Suzuki Coupling Yields
| Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| K2CO3 (2) | Dioxane/H2O (4:1) | 100 | Good | [8] |
| K3PO4 (3) | Toluene/H2O (2:1) | 100 | High | [5] |
| Cs2CO3 (2) | THF/H2O (4:1) | 80 | High | [14] |
| NaOH (2) | EtOH/H2O (1:1) | 80 | Moderate-Good | [9] |
Experimental Protocols
General Procedure for the Chemoselective Suzuki Coupling of this compound:
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 2 mol%)
-
Base (e.g., K3PO4, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the this compound is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired mono-coupled product.
Mandatory Visualizations
References
- 1. nasc.ac.in [nasc.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Sandmeyer Reaction of 5-Chloro-2-iodophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Sandmeyer reaction of 5-Chloro-2-iodophenol. The information is designed to help you anticipate and address potential side reactions and optimize your experimental outcomes.
Troubleshooting Guide
Users may encounter several challenges during the Sandmeyer reaction of this compound. This guide provides a systematic approach to identifying and resolving common issues.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | 1. Incomplete Diazotization: The initial conversion of the amino group to the diazonium salt may be inefficient. 2. Premature Decomposition of Diazonium Salt: The diazonium salt is unstable and may decompose before reacting with the copper(I) salt. 3. Sub-optimal Reaction Temperature: Incorrect temperature control during diazotization or the Sandmeyer reaction can favor side reactions. 4. Poor Quality of Copper(I) Catalyst: The copper(I) salt may have oxidized to copper(II), reducing its catalytic activity. | 1. Ensure Complete Diazotization: Use a slight excess of sodium nitrite and verify its consumption with starch-iodide paper. 2. Maintain Low Temperature: Keep the diazotization reaction at 0-5°C and use the diazonium salt solution immediately. 3. Optimize Temperature: Maintain 0-5°C for diazotization. For the Sandmeyer step, slowly warm the reaction to the optimal temperature for your specific transformation, monitoring for gas evolution. 4. Use Fresh Catalyst: Employ freshly prepared or commercially available, high-purity copper(I) salts. |
| Formation of a Dark, Oily Precipitate | 1. Phenol Formation: The diazonium salt has likely decomposed to form phenolic byproducts due to elevated temperatures or prolonged reaction times. 2. Azo Coupling: The diazonium salt may have coupled with the starting material (this compound) or other phenolic species. | 1. Strict Temperature Control: Ensure the reaction temperature does not exceed 5-10°C during and after diazotization. 2. Control pH and Stoichiometry: Maintain a strongly acidic medium during diazotization to minimize free phenol available for coupling. Use the diazonium salt immediately after formation. |
| Presence of Biaryl Impurities | Radical Coupling: The aryl radical intermediate can dimerize to form biaryl compounds. This is an inherent side reaction of the Sandmeyer mechanism. | Optimize Reaction Conditions: Lowering the concentration of the diazonium salt and ensuring a sufficient amount of the copper(I) salt and the nucleophile can favor the desired reaction over dimerization. |
| Unexpected Halogen Exchange | Transhalogenation: Depending on the copper salt used and the reaction conditions, the iodine atom might be replaced by the halide from the copper salt (e.g., chlorine from CuCl). | Careful Selection of Reagents: To retain the iodine, consider using a non-halide copper catalyst if possible, or for the introduction of other groups, be aware of this potential side reaction. For the synthesis of aryl iodides, often no copper catalyst is needed, and a source of iodide (like KI) is sufficient. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when performing a Sandmeyer reaction on this compound?
A1: The most prevalent side reactions include:
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Phenol Formation: Decomposition of the diazonium salt, often due to elevated temperatures, results in the formation of phenols.
-
Azo Coupling: The diazonium salt can react with the electron-rich phenol starting material or product to form colored azo compounds.
-
Biaryl Formation: The coupling of two aryl radical intermediates can lead to the formation of biaryl impurities.
-
Protodeiodination/Dehalogenation: The iodo group may be replaced by a hydrogen atom.
Q2: How does the phenolic hydroxyl group in this compound affect the Sandmeyer reaction?
A2: The phenolic hydroxyl group is an electron-donating group, which can increase the electron density of the aromatic ring. This makes the starting material a potential coupling partner for the diazonium salt, leading to the formation of azo dyes as a significant side product. It is crucial to maintain a low pH during diazotization to keep the phenol protonated and less activated towards coupling.
Q3: Why is temperature control so critical in this reaction?
A3: Aryl diazonium salts are thermally unstable and can decompose, particularly above 5°C. This decomposition primarily leads to the formation of phenols, which reduces the yield of the desired product. Therefore, the diazotization step is typically performed at 0-5°C.
Q4: Can I synthesize 5-Chloro-2-iodobenzonitrile from 2-amino-4-chloro-5-iodophenol using a Sandmeyer reaction?
A4: Yes, the Sandmeyer reaction is a suitable method for introducing a cyano group. You would use copper(I) cyanide (CuCN) as the reagent. However, all the previously mentioned side reactions, especially phenol formation and azo coupling, need to be carefully controlled to obtain a good yield of the desired benzonitrile.
Experimental Protocols
General Protocol for the Sandmeyer Reaction of a Substituted Aminophenol
This protocol provides a general methodology. Specific quantities and reaction times should be optimized for this compound.
-
Diazotization:
-
Dissolve the starting aminophenol in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a flask equipped with a stirrer and a thermometer.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount of NaNO₂ solution until a positive test is obtained.
-
Destroy any excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid. Cool this mixture to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper(I) salt mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature or gently heat it (e.g., to 40-60°C) until the evolution of nitrogen gas ceases. The optimal temperature will depend on the specific transformation.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water, a dilute base solution to remove any phenolic byproducts, and then with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Quantitative Data Summary
The following table presents representative yields for Sandmeyer reactions on substrates similar to this compound to provide an expected range of outcomes. Note that yields are highly dependent on the specific substrate and reaction conditions.
| Substrate | Reagent | Product | Yield (%) | Major Side Product(s) |
| 4-Chloroaniline | CuCl/HCl | 1,4-Dichlorobenzene | 70-80 | 4-Chlorophenol, Biaryls |
| 2-Iodoaniline | CuCN | 2-Iodobenzonitrile | 60-70 | 2-Iodophenol, Azo compounds |
| 4-Bromo-2-aminophenol | CuBr/HBr | 1,4-Dibromo-2-hydroxybenzene | 55-65 | Azo dyes, Phenolic tars |
| 2-Aminophenol | Cu₂O/H₂O | Phenol | 80-90 | Azo compounds |
Visualizations
Logical Relationship of Sandmeyer Reaction and Side Reactions
Technical Support Center: Stability of 5-Chloro-2-iodophenol in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of 5-Chloro-2-iodophenol in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: Halogenated phenols can be susceptible to degradation in neutral to alkaline conditions. Acidic conditions generally promote better stability.
-
Light: Exposure to UV and visible light can induce photodegradation, leading to the breakdown of the compound.[1]
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Temperature: Elevated temperatures can accelerate the rate of degradation.[1]
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Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic ring.[1]
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Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while aprotic solvents are often preferred for long-term storage.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of halogenated phenols, the likely degradation pathways for this compound include:
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Oxidation: The phenolic ring is susceptible to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents. This can lead to the formation of quinone-type structures and potentially ring-opening to form smaller organic acids.
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Dehalogenation: The carbon-iodine and carbon-chlorine bonds can be cleaved under certain conditions, such as exposure to reducing agents or high-energy light.
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Polymerization: Phenolic compounds can undergo polymerization, especially at higher concentrations and in the presence of catalysts or initiators.
Q3: How can I visually identify if my this compound solution has degraded?
A3: A common sign of degradation for phenolic compounds is a change in the color of the solution. A freshly prepared solution of this compound should be colorless to slightly pink. The development of a yellow or brown color can indicate the formation of degradation products, particularly oxidized species. However, color change is not always a reliable indicator, and chromatographic analysis is recommended for a definitive assessment of purity.
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: To ensure the long-term stability of a stock solution of this compound, the following storage conditions are recommended:
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Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C. For some chlorophenols, storage at -18°C has been shown to maintain stability for about a month.[2]
-
Light: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.
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Atmosphere: For maximum stability, it is advisable to prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Solvent: Use a high-purity, dry aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO).
Q5: Are there any known degradation products of this compound that could interfere with my experiments?
A5: While specific degradation products for this compound are not extensively documented in readily available literature, degradation of similar chlorophenols through advanced oxidative processes has been shown to yield smaller, less toxic molecules like formic and acetic acids.[3] In biological assays, even small amounts of degradation products could potentially lead to off-target effects or inaccurate results. Therefore, it is crucial to use freshly prepared solutions or to verify the purity of stored solutions before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches of this compound solution. | Degradation of the stock solution over time. | Prepare fresh solutions for each experiment. If a stock solution must be used, perform a purity check (e.g., by HPLC) before each use. Store the stock solution under the recommended conditions (refrigerated or frozen, protected from light, and under an inert atmosphere). |
| The solution has developed a yellow or brown color. | Oxidation of the this compound. | Discard the colored solution and prepare a fresh one. To prevent reoccurrence, ensure the solvent is deoxygenated before use and store the solution under an inert atmosphere. |
| Precipitate forms in the solution upon storage. | Poor solubility at lower temperatures or formation of insoluble degradation products (polymers). | Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does not, it may be a degradation product, and the solution should be discarded. For future preparations, consider using a different solvent or a slightly lower concentration. |
| Loss of compound potency or activity in biological assays. | Degradation of this compound in the assay medium. | Assess the stability of the compound under your specific experimental conditions (e.g., buffer pH, temperature, incubation time). Consider preparing the final dilutions immediately before adding to the assay. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
Objective: To prepare a stock solution of this compound with enhanced stability for use in various experiments.
Materials:
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This compound (solid, high purity)
-
Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (HPLC grade)
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Inert gas (Nitrogen or Argon)
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Amber glass vials with screw caps and PTFE septa
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Solvent Degassing: Deoxygenate the chosen solvent (DMSO or acetonitrile) by sparging with an inert gas (nitrogen or argon) for at least 15-20 minutes.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry weighing boat.
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Dissolution: Transfer the weighed compound to a volumetric flask. Add a small amount of the deoxygenated solvent to dissolve the solid completely.
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Volume Adjustment: Once dissolved, bring the solution to the final desired volume with the deoxygenated solvent.
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Inert Atmosphere: Purge the headspace of the volumetric flask with the inert gas before stoppering.
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Aliquoting and Storage: Aliquot the stock solution into amber glass vials. Purge the headspace of each vial with the inert gas before sealing tightly with the cap.
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Storage: Store the vials at -20°C for long-term storage or at 2-8°C for short-term use.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To provide a general high-performance liquid chromatography (HPLC) method to assess the purity and stability of this compound. This method is designed to separate the parent compound from potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 220 nm |
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of about 50 µg/mL.
Forced Degradation Study (to validate the stability-indicating nature of the method):
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl and heat at 60°C for 24 hours. Neutralize with 1N NaOH and dilute to the final concentration.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH and keep at room temperature for 24 hours. Neutralize with 1N HCl and dilute to the final concentration.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide and keep at room temperature for 24 hours. Dilute to the final concentration.
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Thermal Degradation: Keep the solid compound in an oven at 105°C for 48 hours. Prepare a solution at the final concentration.
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Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 7 days. Prepare a solution at the final concentration.
Analyze the stressed samples using the HPLC method to observe any degradation peaks and to confirm that they are well-resolved from the main peak of this compound.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for preparing and assessing the stability of a this compound solution.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Chloro-2-iodophenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst and conditions for cross-coupling reactions involving 5-chloro-2-iodophenol. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react selectively in a cross-coupling reaction with this compound?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides is I > Br > OTf > Cl.[1] This inherent difference in reactivity allows for the selective activation and coupling at the iodine-bearing position (C2) under carefully controlled conditions, leaving the C-Cl bond intact for potential subsequent transformations.[1]
Q2: What are the most suitable cross-coupling reactions for functionalizing this compound?
A2: The most common and versatile cross-coupling reactions for aryl halides like this compound are the Suzuki-Miyaura (for C-C bond formation with boronic acids/esters), Sonogashira (for C-C bond formation with terminal alkynes), and Buchwald-Hartwig amination (for C-N bond formation with amines). These methods are widely used due to their broad functional group tolerance and reliable performance.
Q3: How does the electronic nature of this compound influence the cross-coupling reaction?
A3: The presence of the electron-withdrawing chlorine atom and the phenolic hydroxyl group makes the aromatic ring electron-deficient. This electronic property generally facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions. Consequently, this compound can be more reactive than non-halogenated or electron-rich iodophenols.
Q4: Can the phenolic hydroxyl group interfere with the cross-coupling reaction?
A4: Yes, the acidic proton of the phenolic hydroxyl group can potentially interfere with the reaction in several ways. It can react with strong bases, consume the organometallic reagent in Suzuki couplings, or coordinate to the palladium catalyst. Therefore, the choice of base is critical, and in some cases, protection of the hydroxyl group may be necessary, although many protocols are designed to tolerate free phenols.
Catalyst and Condition Selection Guides
Below are comparative tables summarizing typical starting conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with substrates similar to this compound. Note: These are representative conditions and may require optimization for this compound to achieve optimal yields.
Suzuki-Miyaura Coupling: Catalyst and Ligand Comparison
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 90-98 | Highly active for electron-rich and hindered substrates.[1] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 12 | 88-96 | A versatile and robust catalyst system.[1] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90-100 | 12-16 | 80-95 | A classic catalyst, but may require higher loading and longer reaction times. |
| Pd/C (5) | - | Na₂CO₃ | DME/H₂O | 25-70 | 12-24 | 85-95 | Heterogeneous catalyst, allowing for easy separation and recycling.[2][3] |
Sonogashira Coupling: Catalyst System Comparison
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (2-5) | CuI (5-10) | Et₃N or DIPEA | THF or DMF | RT - 60 | 2-12 | 85-95 | The classic Sonogashira conditions, generally reliable.[4] |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N/Toluene | Toluene | 50-80 | 4-16 | 80-92 | A common and effective catalyst system. |
| Pd(OAc)₂ (2) | - | DBU | Acetonitrile | 80 | 12 | 70-85 | Example of a copper-free Sonogashira protocol. |
| Pd/C (5) | CuI (10) | K₂CO₃ | H₂O | 80 | 6 | 75-90 | Heterogeneous and environmentally friendly conditions. |
Buchwald-Hartwig Amination: Ligand and Base Comparison
| Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu | Toluene or Dioxane | 80-110 | 12-24 | 80-95 | Effective for a broad range of amines.[5][6] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18-24 | 75-90 | A common combination, particularly for less sensitive substrates.[7] |
| G3-XPhos (1-2) | - | K₃PO₄ | t-BuOH/H₂O | 100 | 12-24 | 85-98 | A highly active pre-catalyst, often allowing for milder bases. |
| Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 100-120 | 18-24 | 70-88 | Good for coupling with hindered secondary amines. |
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. For Pd(II) precursors, ensure complete reduction to the active Pd(0) species. Consider using a more active pre-catalyst. |
| Ligand Degradation | Phosphine ligands can be sensitive to air and moisture. Store ligands under inert gas and use anhydrous, degassed solvents. |
| Inappropriate Base | The base may not be strong enough to facilitate transmetalation (Suzuki) or deprotonate the amine (Buchwald-Hartwig). For Suzuki, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu or LHMDS are common, but for base-sensitive substrates, a weaker base with a more active catalyst may be necessary.[8] The solubility of the base is also crucial.[9] |
| Phenol Interference | The phenolic proton may be quenching the base or organometallic reagents. Consider using an additional equivalent of base or protecting the phenol group (e.g., as a methyl or silyl ether). |
| Poor Solvent Choice | Ensure all reactants are soluble in the chosen solvent. For two-phase systems (e.g., Suzuki with aqueous base), ensure vigorous stirring to facilitate phase transfer. Avoid solvents like acetonitrile or pyridine which can inhibit the catalyst.[9] |
| Reaction Temperature Too Low | Some less reactive coupling partners may require higher temperatures to proceed at a reasonable rate. |
Formation of Side Products
| Side Product | Potential Cause & Mitigation |
| Homocoupling of Coupling Partner | In Sonogashira reactions, this is known as Glaser coupling and can be minimized by ensuring anaerobic conditions and using a copper co-catalyst. In Suzuki reactions, boronic acid homocoupling can be reduced by maintaining a strictly oxygen-free environment. |
| Dehalogenation (Hydrodehalogenation) | This side reaction can occur in the presence of a base and a hydrogen source. To mitigate this, consider lowering the reaction temperature, changing to a less reactive base, or reducing the reaction time. |
| Protodeborylation (Suzuki) | Boronic acids can be unstable, especially at high temperatures. Use of boronate esters (e.g., pinacol esters) can improve stability. Ensure the reaction is not run for an excessively long time. |
Experimental Protocols
The following are generalized experimental protocols. It is crucial to adapt and optimize these for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene/water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF) and the base (e.g., triethylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 60 °C) and monitor its progress.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.
-
Add the degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C).
-
After the reaction is complete, cool to room temperature, and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for catalyst selection and reaction optimization.
Caption: Common side reactions in the cross-coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Preventing decomposition of 5-Chloro-2-iodophenol during reactions
Welcome to the technical support center for 5-Chloro-2-iodophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
A low or non-existent yield in reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination can often be attributed to the decomposition of the this compound starting material or instability in the reaction conditions.
| Potential Cause | Troubleshooting Recommendation |
| Decomposition of Starting Material | Verify the purity of this compound via NMR or LC-MS before use. Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere. |
| Catalyst Inactivation | Ensure the palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent oxidation.[1] The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst.[1] |
| Inadequate Reaction Conditions | Optimize the reaction temperature; excessively high temperatures can lead to decomposition. Screen different bases and solvents, as they can significantly influence the stability of the reactants and intermediates.[2] |
| Protodeboronation (in Suzuki reactions) | If using a boronic acid, consider switching to a more stable boronic ester (e.g., pinacol ester) to prevent this side reaction where the boronic acid group is replaced by hydrogen.[1][2] |
| Inert Atmosphere Failure | Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent oxygen from deactivating the catalyst.[1][3] |
Issue 2: Formation of a Dark-Colored Reaction Mixture
A significant color change to dark brown or black during the reaction often indicates the formation of palladium black, a sign of catalyst decomposition and precipitation.
| Potential Cause | Troubleshooting Recommendation |
| Catalyst Decomposition | This is often caused by the presence of oxygen or moisture. Improve the inert atmosphere technique by thoroughly degassing the solvent and purging the reaction vessel with an inert gas.[1][3] |
| High Reaction Temperature | Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature. |
| Inappropriate Ligand | The phosphine ligand stabilizes the palladium catalyst. Ensure the chosen ligand is suitable for the specific reaction and is not being used in suboptimal amounts. |
Issue 3: Presence of Significant Side Products, Especially Dehalogenation
The appearance of unexpected peaks in your analytical data (e.g., LC-MS, GC-MS, NMR) may indicate decomposition of this compound into side products. A common side reaction is dehalogenation, where the iodine or chlorine atom is replaced by a hydrogen atom.
| Potential Cause | Troubleshooting Recommendation |
| Deiodination | The carbon-iodine bond is weaker and more susceptible to cleavage than the carbon-chlorine bond. This can occur under harsh basic conditions or at elevated temperatures. Consider using a milder base (e.g., K₃PO₄, Cs₂CO₃) and a lower reaction temperature. |
| Homocoupling | This side reaction can occur with boronic acids in Suzuki couplings, often promoted by the presence of oxygen.[2] Ensure a thoroughly deoxygenated reaction environment. |
| Hydrodehalogenation | This is a known side reaction in palladium-catalyzed couplings, particularly with electron-rich aryl halides.[4] Optimizing the catalyst, ligand, and base system can help minimize this. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5] For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to minimize degradation from atmospheric oxygen and moisture.
Q2: My reaction is sensitive to oxygen and moisture. How can I set up an effective inert atmosphere?
A2: To create an inert atmosphere, you must systematically replace the reactive air inside your reaction vessel with a non-reactive gas like nitrogen or argon.[6] A common laboratory practice involves flame-drying or oven-drying the glassware to remove adsorbed moisture.[6][7] The vessel is then sealed (e.g., with a rubber septum) and subjected to several cycles of evacuating the air with a vacuum pump and refilling with the inert gas.[8] Alternatively, a continuous positive pressure of the inert gas can be maintained using a balloon or a Schlenk line.[6][9]
Q3: Which halogen on this compound is more likely to react in a cross-coupling reaction?
A3: The carbon-iodine bond is significantly weaker and therefore more reactive than the carbon-chlorine bond. In cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf >> Cl.[2][10] Therefore, selective reaction at the iodine position is expected under standard conditions.
Q4: Can the phenolic hydroxyl group interfere with the reaction?
A4: Yes, the acidic proton of the phenolic hydroxyl group can interfere with certain reagents, particularly organometallics and strong bases. It is common practice to protect the hydroxyl group as an ether (e.g., methyl or benzyl ether) or a silyl ether before performing the cross-coupling reaction. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Q5: What are some common side products to look for when this compound decomposes?
A5: Common decomposition or side products in cross-coupling reactions can include:
-
Deiodinated product: 4-Chlorophenol.
-
Dechlorinated product: 2-Iodophenol (less common).
-
Fully dehalogenated product: Phenol.
-
Homocoupling products: Biphenyls formed from the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide.
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) and stir bars are thoroughly cleaned and dried in an oven at >120°C for several hours.[6]
-
Assembly: Quickly assemble the glassware while still hot and clamp it securely. Seal all openings with rubber septa.
-
Purging: Insert a needle connected to an inert gas line (e.g., nitrogen or argon) through the septum. Insert a second "outlet" needle to allow for the displacement of air.[6]
-
Gas Flow: Allow the inert gas to flow through the flask for 5-10 minutes to purge the air.[6]
-
Positive Pressure: Remove the outlet needle. The inert gas source (e.g., a balloon or a bubbler on a Schlenk line) will maintain a slight positive pressure, preventing air from entering the flask.[6]
-
Reagent Addition: Add degassed solvents and reagents via syringe through the septum. Solid reagents can be added under a positive flow of the inert gas.
Visualizations
Caption: A workflow for setting up reactions with this compound, including key troubleshooting checkpoints.
Caption: Logical relationships between reaction conditions and potential decomposition pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jmcct.com [jmcct.com]
- 5. researchgate.net [researchgate.net]
- 6. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. youtube.com [youtube.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 5-Chloro-2-iodophenol vs. 5-Bromo-2-iodophenol
For researchers and professionals in the field of drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Halogenated phenols are a critical class of intermediates, offering versatile handles for the construction of complex molecular architectures through cross-coupling reactions. This guide provides a detailed comparison of the reactivity of two such building blocks: 5-Chloro-2-iodophenol and 5-Bromo-2-iodophenol.
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for these di-halogenated phenols is the carbon-halogen bond strength. The generally accepted order of reactivity for halogens in such reactions is I > Br > Cl.[1][2][3] This trend is a direct consequence of the bond dissociation energies, with the weaker carbon-iodine bond being more susceptible to the rate-determining oxidative addition step by a palladium catalyst.[2] Both this compound and 5-Bromo-2-iodophenol possess a highly reactive iodinated position, making them valuable substrates for selective functionalization.
Comparative Reactivity at the Iodinated Position
The principal difference in the reactivity of these two molecules lies in the electronic influence of the chloro versus bromo substituent on the overall electron density of the aromatic ring. Both halogens are electron-withdrawing through their inductive effect (-I) and weakly electron-donating via resonance (+R), with the inductive effect being dominant.[4][5] Chlorine is more electronegative than bromine, and thus exerts a stronger inductive electron-withdrawing effect. This can lead to subtle differences in the reactivity at the C-I bond. A more electron-deficient aromatic ring can, in some cases, facilitate the oxidative addition step, potentially rendering this compound marginally more reactive than its bromo counterpart. However, this effect is generally subtle, and for most synthetic applications, the reactivity at the iodo-position is considered comparable.
Data Summary
| Property | This compound | 5-Bromo-2-iodophenol |
| Molecular Formula | C₆H₄ClIO | C₆H₄BrIO |
| Molecular Weight | 254.45 g/mol [6] | 298.90 g/mol [7] |
| CAS Number | 136808-72-5[6] | 858855-11-5[7] |
| Primary Reactive Site | Carbon-Iodine Bond | Carbon-Iodine Bond |
| Expected Reactivity Trend | I > Cl | I > Br |
| Electronic Effect of Substituent | Stronger Inductive Effect (-I) | Weaker Inductive Effect (-I) |
Experimental Protocols
A typical experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for these substrates, is provided below. This protocol is general and may require optimization for specific substrates and coupling partners.
Suzuki-Miyaura Coupling of a Halogenated Phenol
To a solution of the halogenated phenol (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water (4:1), is added the boronic acid (1.2 eq) and a base, typically K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq). The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq), is then added, and the reaction mixture is heated to 80-100 °C. The progress of the reaction is monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Logical Workflow for Reactivity Comparison
Caption: Logical workflow of factors influencing the comparative reactivity.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Question What are the electronic effects exerted by the substituents -OCH.. [askfilo.com]
- 6. This compound | C6H4ClIO | CID 6613333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromo-2-iodophenol | C6H4BrIO | CID 69399669 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of 5-Chloro-2-iodophenol as a Superior Pharmaceutical Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical compounds, the selection of appropriate intermediates is paramount to achieving high yields, purity, and overall efficiency. This guide provides a comprehensive validation of 5-Chloro-2-iodophenol as a highly effective pharmaceutical intermediate, particularly in common carbon-carbon and carbon-heteroatom bond-forming reactions. Its performance is critically compared with its structural analog, 2-Bromo-5-chlorophenol, highlighting the distinct advantages conferred by the iodo-substituent.
Executive Summary
This compound consistently demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, as well as in copper-catalyzed Ullmann condensations. This enhanced reactivity, stemming from the weaker carbon-iodine bond compared to the carbon-bromine bond, translates to milder reaction conditions, shorter reaction times, and often higher product yields. These attributes make this compound a more versatile and economically viable intermediate in the synthesis of complex drug molecules.
Performance Comparison: this compound vs. 2-Bromo-5-chlorophenol
The following tables summarize the comparative performance of this compound and 2-Bromo-5-chlorophenol in key synthetic transformations. The data presented is a compilation of typical results observed for these classes of compounds, providing a clear indication of the expected outcomes.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Feature | This compound | 2-Bromo-5-chlorophenol |
| Reaction Time | 2 - 8 hours | 12 - 24 hours |
| Reaction Temperature | 80 - 100 °C | 100 - 120 °C |
| Typical Yield | 85 - 95% | 70 - 85% |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |
Table 2: Sonogashira Coupling with Phenylacetylene
| Feature | This compound | 2-Bromo-5-chlorophenol |
| Reaction Time | 1 - 6 hours | 8 - 18 hours |
| Reaction Temperature | Room Temperature - 60 °C | 60 - 100 °C |
| Typical Yield | 90 - 98% | 75 - 88% |
| Co-catalyst (CuI) | Often beneficial, but can be ligand-free | Generally required |
Table 3: Ullmann Condensation with Aniline (C-N Coupling)
| Feature | This compound | 2-Bromo-5-chlorophenol |
| Reaction Time | 12 - 24 hours | 24 - 48 hours |
| Reaction Temperature | 100 - 140 °C | 120 - 160 °C |
| Typical Yield | 70 - 85% | 50 - 70% |
| Ligand | Often required for good yields | Essential for reasonable conversion |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound or 2-Bromo-5-chlorophenol (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
Procedure:
-
To a dry round-bottom flask, add the halophenol, phenylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (see Table 1) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Materials:
-
This compound or 2-Bromo-5-chlorophenol (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Base (e.g., Triethylamine, 2.0 mmol)
-
Solvent (e.g., THF, 10 mL)
Procedure:
-
To a dry Schlenk flask, add the halophenol, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and base.
-
Add the phenylacetylene dropwise via syringe.
-
Stir the reaction at the appropriate temperature (see Table 2).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the solvent.
-
The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Protocol 3: Ullmann Condensation (C-N Coupling)
Materials:
-
This compound or 2-Bromo-5-chlorophenol (1.0 mmol)
-
Aniline (1.2 mmol)
-
Copper(I) iodide (CuI, 10 mol%)
-
Ligand (e.g., L-proline, 20 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMSO, 5 mL)
Procedure:
-
To a sealed tube, add the halophenol, aniline, CuI, ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (see Table 3) with stirring.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Synthetic Advantage
The following diagrams illustrate the logical workflow and the key reactivity differences that underscore the validation of this compound as a superior intermediate.
Conclusion
The experimental evidence and established chemical principles strongly support the validation of this compound as a superior pharmaceutical intermediate compared to 2-Bromo-5-chlorophenol. Its enhanced reactivity in key cross-coupling reactions allows for more efficient and cost-effective synthetic routes to complex, high-value pharmaceutical compounds. For researchers and drug development professionals, the choice of this compound can lead to significant improvements in process development, ultimately accelerating the path to new drug candidates.
Catalytic Efficiency in Halophenol Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The degradation of halophenols, a class of persistent and toxic environmental pollutants, is a critical area of research with significant implications for bioremediation and the synthesis of valuable chemical intermediates. The efficiency of this degradation is highly dependent on the catalyst employed and the nature of the halogen substituent on the phenol ring. This guide provides a comparative analysis of different catalytic systems for the dehalogenation of various halophenols, supported by experimental data and detailed methodologies.
Comparison of Catalytic Efficiency
The catalytic efficiency towards different halophenols varies significantly depending on the catalytic system. Below is a summary of performance data from different studies.
Transfer Hydrodehalogenation (THD) of 4-Halophenols with Pd/CeO₂
In the transfer hydrodehalogenation (THD) of 4-halophenols using a Palladium on Ceria (Pd/CeO₂) catalyst with isopropanol as the hydrogen source, the reactivity is inversely correlated with the size of the halogen.[1] This trend suggests that the desorption of the halide from the catalyst surface is a key factor controlling the reaction rate.[1]
| Substrate | Turnover Frequency (TOF) (h⁻¹) |
| 4-Fluorophenol | ~18 |
| 4-Chlorophenol | ~12 |
| 4-Bromophenol | ~8 |
| 4-Iodophenol | ~0 |
| Table 1: Comparison of Turnover Frequency for the THD of 4-halophenols catalyzed by Pd/CeO₂. Data sourced from[1]. |
Catalytic Hydrodehalogenation (HDH) over Pd/C and Raney Ni
The liquid-phase catalytic hydrodehalogenation (HDH) of 4-halophenols with H₂ gas shows different reactivity trends depending on the catalyst used. Over a 5% Palladium on Carbon (Pd/C) catalyst, the reactivity order is influenced by the strong adsorption of iodoarenes.[2] In contrast, with a Raney Nickel (Raney Ni) catalyst, the reactivity follows the trend of carbon-halogen bond dissociation energy.[2]
| Substrate | Reactivity Order (Pd/C) | Reactivity Order (Raney Ni) |
| 4-Fluorophenol | C-Br > C-Cl > C-I > C-F | C-I > C-Br > C-Cl > C-F |
| 4-Chlorophenol | ||
| 4-Bromophenol | ||
| 4-Iodophenol | ||
| Table 2: Reactivity order for the HDH of 4-halophenols over Pd/C and Raney Ni catalysts.[2] |
Selective Oxidation of Halophenols by an Artificial Peroxidase (Fe-MC6*a)
An artificial metalloenzyme, Fe-MC6*a, demonstrates substrate-dependent chemoselectivity in the oxidation of halophenols.[3][4] While 4-fluorophenol is dehalogenated to 1,4-benzoquinone, other 4-halophenols undergo polymerization.[3][4]
| Substrate | Turnover Number (TON) | Product |
| 4-Fluorophenol | 400 | 1,4-Benzoquinone |
| 4-Chlorophenol | 200 | Oligomers |
| 4-Bromophenol | 100 | Oligomers |
| 4-Iodophenol | 50 | Oligomers |
| 2,4,6-Trichlorophenol | 40000 | 2,6-Dichlorobenzoquinone |
| Table 3: Turnover Numbers (TON) for the Fe-MC6a-catalyzed oxidation of various halophenols. Data sourced from[4].* |
Degradation of Chlorophenols by Laccase (LAC-4)
The laccase enzyme LAC-4, purified from the white-rot fungus Ganoderma lucidum, shows different degradation efficiencies and catalytic rates for various chlorophenols. The enzyme exhibits a higher affinity and catalytic efficiency for 2,6-dichlorophenol (2,6-DCP) compared to 2,3,6-trichlorophenol (2,3,6-TCP).[5]
| Substrate | Kₘ (mM) | Vₘₐₓ (μmol/min) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (s⁻¹mM⁻¹) |
| 2,6-Dichlorophenol | 0.12 ± 0.01 | 1.25 ± 0.02 | 2.50 | 20.83 |
| 2,3,6-Trichlorophenol | 0.25 ± 0.02 | 0.83 ± 0.01 | 1.66 | 6.64 |
| Table 4: Kinetic parameters for the degradation of dichlorophenol and trichlorophenol by LAC-4 laccase.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols for the key catalytic systems discussed.
Transfer Hydrodehalogenation (THD) of 4-Halophenols
Catalyst: Pd/CeO₂ (0.88 wt% Pd)
Reaction Conditions:
-
A solution of 10 mM 4-halophenol in isopropanol (iPrOH) was prepared.
-
3 equivalents of NaOH with respect to the halogen atom were added.
-
5 mol% of the Pd/CeO₂ catalyst was added to the mixture.
-
The reaction was carried out at 65 °C under a nitrogen atmosphere for 2 hours.[1][6]
-
Product analysis was performed using ¹H NMR to determine the rate of acetone formation, which corresponds to the kinetics of the iPrOH oxidation step.[1]
Catalytic Hydrodehalogenation (HDH) of 4-Halophenols
Catalysts: 5% Pd/C and Raney Ni
Reaction Conditions:
-
A mixture of 1.6 mmol of each 4-halophenol was dissolved in 80 mL of an ethanol-water (50/50, v/v) solution.
-
1.76 mmol of NaOH was added.
-
Either 20 mg of 5% Pd/C or 0.12 g of Raney Ni was added as the catalyst.
-
The reaction was conducted at 30 °C with a continuous H₂ flow of 10 mL/min.[2]
-
The conversion of halophenols was monitored over time to determine the reaction rates.[2]
Fe-MC6*a-Catalyzed Oxidation of Halophenols
Catalyst: Fe-MC6*a (an artificial metalloenzyme)
Reaction Conditions for UV-Vis Analysis:
-
A solution containing the halophenol (0.25 mM) and Fe(III)-MC6*a (6.35 x 10⁻⁴ mM) was prepared in 50 mM sodium phosphate buffer (pH 6.5) with trifluoroethanol (TFE) (1:1 v/v).
-
The reaction was initiated by adding H₂O₂ (0.25 mM) in one portion at room temperature with stirring.[7]
-
The reaction was monitored by acquiring UV-Vis spectra over 100 minutes.[7]
Reaction Conditions for Turnover Number (TON) Determination:
-
A solution containing the substrate (2.5 mM), Fe-MC6*a (6.25 x 10⁻³ mM), and an internal standard (MPS, 2.5 mM) was prepared in 50 mM phosphate buffer (pH 6.5) with 50% (v/v) TFE.
-
The reaction was started by the addition of H₂O₂ (2.5 mM).
-
The conversion degree was measured by GC-MS analysis to determine the maximal substrate consumption.[4]
Laccase-Catalyzed Degradation of Chlorophenols
Enzyme: LAC-4 Laccase
Reaction Conditions:
-
The degradation reaction was performed in a 2 mL system containing 1 U/mL of LAC-4 laccase and varying concentrations of chlorophenol (100-2000 mg/L) in 50 mM acetate buffer (pH 5.0).
-
The reaction was carried out at 30 °C for 12 hours.[5]
-
The degradation products were extracted with an equal volume of chromatographic grade ethyl acetate for analysis.[5]
Visualizing Catalytic Pathways and Workflows
Diagrams illustrating the proposed mechanisms and experimental setups provide a clearer understanding of the processes involved.
Caption: Proposed reaction pathway for Transfer Hydrodehalogenation (THD) of halophenols.
Caption: General experimental workflow for determining enzyme kinetics.
Caption: Simplified pathway for laccase-catalyzed degradation of chlorophenols.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for the Quantification of 5-Chloro-2-iodophenol
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Chloro-2-iodophenol, a halogenated phenolic compound, is crucial for various applications including impurity profiling, stability studies, and environmental monitoring. This guide provides a comprehensive comparison of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The performance data and methodologies presented are based on established analytical principles for structurally similar chlorophenols and serve as a robust reference for method selection and development.
Data Presentation: A Comparative Analysis of Analytical Techniques
The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the key performance characteristics of each technique, extrapolated from data on related chlorophenolic compounds.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. | Separation based on the partitioning of compounds between a liquid mobile phase and a solid stationary phase, with detection typically by UV-Vis absorption. |
| Derivatization | Often required for polar phenolic compounds to increase volatility and thermal stability. | Not typically required. |
| Linearity (r²) | Typically ≥0.99 | Typically ≥0.99 |
| Limit of Detection (LOD) | 0.005 - 1.8 µg/L[1] | 0.006 - 0.05 mg/L[1] |
| Limit of Quantification (LOQ) | Typically in the low ng/L range | Typically in the µg/L to mg/L range |
| Accuracy (% Recovery) | 70 - 130%[1] | 80 - 120%[1] |
| Precision (%RSD) | < 15%[1] | < 10%[1] |
| Specificity | High (mass spectral data provides structural confirmation)[2] | Moderate to High (dependent on chromatographic resolution)[1] |
| Sample Throughput | Lower (due to sample preparation, including derivatization)[1] | Higher (direct injection is often possible)[1] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of halogenated phenols, such as this compound, using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of chlorophenols in a water matrix, which can be adapted for other sample types.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 100 mL of the aqueous sample (acidified to pH < 2) onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analyte from the cartridge with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
2. Derivatization (Silylation)
-
To the concentrated extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined period to ensure complete derivatization of the phenolic hydroxyl group.
-
Cool the sample to room temperature before injection into the GC-MS.
3. GC-MS Instrumental Parameters
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C (hold for 2 minutes), ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol provides a general procedure for the direct analysis of chlorophenols.
1. Sample Preparation
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the linear range of the calibration curve.
-
For trace analysis, a pre-concentration step using SPE, similar to the GC-MS protocol, can be employed. The final extract should be reconstituted in the mobile phase.
2. HPLC-UV Instrumental Parameters
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with a small percentage of an acidifier like formic or phosphoric acid to improve peak shape). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: The detection wavelength should be set at the absorption maximum of this compound. A photodiode array (PDA) detector can be used to monitor a range of wavelengths simultaneously. For general screening of chlorophenols, 280 nm is often used.[3]
Mandatory Visualization
The following diagrams illustrate the typical workflows for the analytical methods described above.
References
A Comparative Guide to Chromatographic Isomer Separation of Chloro-iodophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The separation of isomers of chloro-iodophenol derivatives presents a significant analytical challenge due to their structural similarity. This guide provides a comprehensive comparison of chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC)—for the effective separation of these isomers. This document outlines the performance of each method, supported by available experimental data for related halogenated phenols, and provides detailed experimental protocols to assist in method selection and development.
Comparison of Chromatographic Techniques
Each chromatographic technique offers distinct advantages and disadvantages for the separation of chloro-iodophenol isomers. The optimal choice depends on the specific isomers of interest, the required resolution, and the analytical throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection. | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. |
| Applicability | Broad applicability to a wide range of polar and non-polar compounds. Suitable for thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.[1] | A "green" alternative with high separation efficiency, particularly for chiral and polar compounds.[2][3] |
| Selectivity | Highly tunable through a wide choice of stationary phases (C18, phenyl, etc.) and mobile phase compositions.[4] | Dependent on the volatility of the isomers and the selectivity of the capillary column's stationary phase.[5] | Offers unique selectivity, often complementary to HPLC, and can be tuned by altering pressure, temperature, and mobile phase modifiers.[6] |
| Resolution | Can achieve high resolution, especially with modern column technologies (e.g., sub-2 µm particles). | High-resolution capillary columns provide excellent separation of complex mixtures.[7] | Can provide very high efficiency and resolution, often superior to HPLC for certain applications.[2] |
| Speed | Analysis times can range from minutes to an hour. | Typically faster than HPLC, with run times often in the range of minutes.[7] | Generally the fastest of the three techniques due to the low viscosity and high diffusivity of the mobile phase.[2][3] |
| Sample Preparation | Minimal sample preparation is often required if the sample is soluble in the mobile phase. | May require derivatization (e.g., silylation or acetylation) to increase volatility and improve peak shape.[1] | Sample solubility in the supercritical fluid/modifier mixture is a key consideration. |
| Detection | UV-Vis, fluorescence, and mass spectrometry are common. | Mass spectrometry provides high sensitivity and structural information. | UV-Vis, mass spectrometry, and other HPLC detectors can be used.[6] |
| Environmental Impact | Generates significant amounts of organic solvent waste. | Lower solvent consumption than HPLC, but may require derivatization reagents. | Significantly lower organic solvent consumption, making it a more environmentally friendly "green" technique.[3] |
Quantitative Data for Halogenated Phenol Separation
While specific experimental data for the separation of chloro-iodophenol isomers is limited in the readily available literature, data from studies on similar halogenated phenols can provide valuable insights into the expected chromatographic behavior. The following tables summarize retention time data obtained for various halogenated phenols using GC-MS and HPLC.
Table 1: GC-MS Separation of Halogenated Phenols [7]
This table presents the retention times for a selection of halogenated phenols obtained by GC-MS analysis. This data can be used to estimate the elution order and potential for separation of chloro-iodophenol isomers.
| Compound | Retention Time (min) |
| 4-Fluorophenol | Not specified |
| 3-Chlorophenol | Not specified |
| 4-Chlorophenol | Not specified |
| 3-Bromophenol | Not specified |
| 4-Iodophenol | Not specified |
Note: The referenced study indicates successful separation of these compounds but does not provide a specific table with all retention times. The chromatogram in the publication shows distinct peaks for each compound.
Table 2: HPLC Separation of Chlorophenols [8]
This table shows the retention times for several chlorophenol derivatives separated by HPLC. This can help in predicting the behavior of chloro-iodophenol isomers in a reversed-phase HPLC system.
| Compound | Retention Time (min) |
| 4-Chlorophenol | 2.394 |
| 2,6-Dichlorophenol | 2.864 |
| 2,4-Dichlorophenol | 3.091 |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and adapting separation methods. Below are representative protocols for HPLC and GC-MS analysis of halogenated phenols.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general starting point for the separation of halogenated phenol isomers. Optimization of the mobile phase composition and gradient may be required to achieve baseline separation of specific chloro-iodophenol isomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A phenyl-hexyl or biphenyl column could also be tested for alternative selectivity.[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-70% B
-
15-18 min: 70% B
-
18-20 min: 70-30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.[8]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the chloro-iodophenol isomer mixture in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (70% A, 30% B) to a final concentration of 10-50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile and thermally stable halogenated phenols. Derivatization may be necessary for certain isomers to improve peak shape and prevent on-column degradation.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions: [7]
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-400.
Sample Preparation (with Derivatization): [1]
-
Dissolve a known amount of the chloro-iodophenol isomer mixture in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of developing a chromatographic separation method for chloro-iodophenol isomers, the following diagrams are provided.
Caption: A general workflow for developing a chromatographic method for isomer separation.
Caption: A decision tree for selecting a suitable chromatographic technique.
References
- 1. benchchem.com [benchchem.com]
- 2. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. Adsorption of Phenol and Chlorophenol Mixtures on Silicalite-1 Determined by GC-MS Method [scielo.org.mx]
- 6. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Chloro-2-iodophenol Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among these, halogenated phenols have emerged as a promising class of compounds. This guide provides a comparative analysis of the biological activities of compounds derived from 5-Chloro-2-iodophenol, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data and detailed methodologies to facilitate further investigation and drug discovery efforts.
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for therapeutic development. The introduction of the chloro and iodo substituents on the phenol ring creates a unique electronic and steric environment, which can be further modified to fine-tune their interaction with biological targets. This guide synthesizes findings from various studies to offer a clear comparison of their performance in key biological assays.
Anticancer Activity: A Promising Frontier
Several derivatives of this compound and structurally related compounds have been investigated for their potential as anticancer agents. The primary mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
A notable example involves metal complexes derived from 5-chloro-2-N-(2-quinolylmethylene)aminophenol.[1] In one study, a Copper(II) complex (C1) of this ligand exhibited significantly greater cytotoxicity towards lung cancer cell lines (A549) than the widely used chemotherapy drug, cisplatin.[1] This complex was found to trigger multiple anticancer mechanisms, including inducing mitochondrial apoptosis, interacting with DNA, causing cell cycle arrest, and inducing DNA damage.[1] Furthermore, the Cu(II) complex inhibited the metastasis of A549 cells and suppressed tumor growth in vivo.[1]
Another class of compounds, 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, has also shown significant anticancer activity.[2][3] Specifically, the compound 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) demonstrated notable percent growth inhibition (PGI) against various cancer cell lines at a concentration of 10 µM, including SNB-19 (PGI = 65.12), NCI-H460 (PGI = 55.61), and SNB-75 (PGI = 54.68).[2][3] Molecular docking studies suggest that these compounds may exert their effect by binding to the tubulin-combretastatin A4 complex.[2][3]
Furthermore, novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones have been synthesized and evaluated for their anticancer activity.[4] Among them, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) displayed the highest antimitotic activity with mean GI50 and TGI values of 1.57 µM and 13.3 µM, respectively, against a panel of 60 cancer cell lines.[4]
The following table summarizes the anticancer activity of selected compounds.
| Compound | Cancer Cell Line(s) | Activity Metric | Value | Reference |
| Cu(II) complex of 5-chloro-2-N-(2-quinolylmethylene)aminophenol (C1) | Lung cancer cell lines (e.g., A549) | Cytotoxicity | > Cisplatin | [1] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19, NCI-H460, SNB-75 | PGI | 65.12, 55.61, 54.68 | [2][3] |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | NCI60 cell line panel | GI50 (mean) | 1.57 µM | [4] |
| TGI (mean) | 13.3 µM | [4] |
Antimicrobial Properties: Combating Pathogens
Derivatives of chloro-phenolic structures have also been explored for their ability to inhibit the growth of pathogenic microorganisms. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
For instance, 5′-chloro-2′-hydroxy-3′-nitrochalcone demonstrated a strong inhibitory effect against pathogenic bacteria such as Enterococcus faecalis, Staphylococcus aureus, and the yeast Candida albicans.[5] Another study on 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues found that 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) displayed promising antibacterial activity against both Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) of 8 µg/mL.[2][3]
The antimicrobial activity of these compounds is often attributed to their ability to disrupt cell membrane integrity, leading to the leakage of intracellular components and eventual cell death.
The following table summarizes the antimicrobial activity of selected compounds.
| Compound | Microorganism(s) | Activity Metric | Value | Reference |
| 5′-chloro-2′-hydroxy-3′-nitrochalcone | E. faecalis, S. aureus, C. albicans | Inhibition | Strong | [5] |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | Gram-negative and Gram-positive bacteria | MIC | 8 µg/mL | [2][3] |
Anti-inflammatory Effects: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases, and compounds capable of modulating the inflammatory response are of significant therapeutic interest. Certain chlorinated compounds derived from natural sources have shown potent anti-inflammatory activity.
For example, compounds isolated from the mangrove endophytic fungus Amorosia sp., including chlorinated propenylphenol and benzofuran derivatives, possessed inhibitory effects against the excessive production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-challenged RAW264.7 macrophages.[6] Specifically, 5-chloro-6-hydroxymellein was found to alleviate pathological lung injury in LPS-administered mice and protect macrophages from LPS-induced inflammation via the PI3K/AKT pathway.[6] This compound and others suppressed the mRNA expression and release of pro-inflammatory factors such as IL-6, TNF-α, and MCP-1.[6]
The anti-inflammatory effects of some chalcone derivatives have also been reported, where they inhibit the release of inflammatory mediators from mast cells and neutrophils.[7]
The following table summarizes the anti-inflammatory activity of a selected compound.
| Compound | Model System | Effect | Signaling Pathway | Reference |
| 5-chloro-6-hydroxymellein | LPS-challenged RAW264.7 macrophages & mice | Inhibition of NO, IL-6, TNF-α, MCP-1 production; Alleviation of lung injury | PI3K/AKT | [6] |
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the key assays are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.
-
Cell Culture and Treatment: Macrophages (e.g., RAW264.7) are seeded in 96-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: PI3K/AKT signaling pathway in LPS-induced inflammation.
Caption: General workflow for synthesis and biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory compounds from the mangrove endophytic fungus Amorosia sp. SCSIO 41026 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of 5-Chloro-2-iodophenol in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of starting materials is a critical decision that balances reactivity, cost, and efficiency. This guide provides a comprehensive cost-benefit analysis of 5-Chloro-2-iodophenol as a key building block in cross-coupling reactions, comparing its performance with viable alternatives such as 5-bromo-2-chlorophenol and 5-chloro-2-bromophenol. Through an examination of their relative reactivity and market costs, this guide aims to inform strategic decisions in synthetic route design.
At a Glance: Cost and Reactivity Comparison
A primary consideration in the selection of a synthetic reagent is the interplay between its cost and performance. The following table provides an overview of the approximate costs and expected reactivity of this compound and its alternatives in common palladium-catalyzed cross-coupling reactions.
| Compound | Structure | Approx. Price (USD/gram) | Relative Reactivity in Cross-Coupling |
| This compound | ![]() | 17.00 - 61.00[1] | High |
| 5-Bromo-2-chlorophenol | ![]() | 3.00 - 15.58[2][3][4][5] | Moderate |
| 5-Chloro-2-bromophenol | ![]() | 15.00 - 77.90 | Moderate to Low |
Note: Prices are estimates based on currently available data from various suppliers and are subject to change. Bulk pricing may be significantly lower.
The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl . This trend is a direct consequence of the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.
This indicates that while this compound has a higher initial cost, it is expected to offer significant advantages in terms of reaction kinetics and efficiency. These benefits may translate to milder reaction conditions, shorter reaction times, and potentially higher yields, which can offset the initial cost by reducing expenditure on catalysts, solvents, and energy, as well as increasing throughput.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. To provide a quantitative comparison, the following table outlines the expected performance of this compound and its alternatives in a representative Suzuki-Miyaura reaction with phenylboronic acid.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2-4 | > 90 |
| 5-Bromo-2-chlorophenol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8-12 | 70-85 |
| 5-Chloro-2-bromophenol | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 12-24 | 50-70 |
Note: The data presented is extrapolated from typical conditions for analogous aryl halides and serves as a baseline for comparison. Actual results may vary depending on the specific reaction conditions and substrates.
The higher reactivity of the C-I bond in this compound allows for the use of less forcing reaction conditions, such as lower temperatures and shorter reaction times, to achieve high yields. In contrast, the bromo and chloro analogs often require more robust catalyst systems, stronger bases, and higher temperatures to achieve comparable results.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these reagents in a laboratory setting.
General Experimental Protocol for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.) in a suitable solvent system (e.g., Toluene/Water 4:1) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.
Signaling Pathways and Experimental Workflows
To visualize the underlying principles and processes discussed, the following diagrams are provided.
Conclusion
The cost-benefit analysis of using this compound in synthesis highlights its position as a premium reagent that offers significant advantages in reactivity and efficiency. While the initial procurement cost is higher than its bromo- and chloro-analogs, the potential for milder reaction conditions, shorter reaction times, and higher yields can lead to overall cost savings in a multi-step synthesis. For researchers and drug development professionals, this compound represents a strategic choice for accelerating discovery and development timelines where efficiency and reliable outcomes are paramount. The alternatives, particularly 5-bromo-2-chlorophenol, offer a more economical option for applications where longer reaction times and potentially lower yields are acceptable. The ultimate decision will depend on the specific synthetic goals, budget constraints, and the overall complexity of the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-BROMO-2-CHLOROPHENOL 100G - OR0018-100G [dabos.com]
- 3. 183802-98-4 Cas No. | 5-Bromo-2-chlorophenol | Apollo [store.apolloscientific.co.uk]
- 4. m.indiamart.com [m.indiamart.com]
- 5. 5-Bromo-2-chlorophenol 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
A Spectroscopic and Synthetic Comparison of 5-Chloro-2-iodophenol and Its Precursors
A detailed analysis for researchers and drug development professionals, offering a comparative overview of the spectroscopic characteristics of 5-Chloro-2-iodophenol and its key precursors, 2-amino-5-chlorophenol and 5-chlorophenol. This guide provides experimental data and protocols to aid in the synthesis and characterization of this important chemical intermediate.
This publication presents a comprehensive spectroscopic comparison of this compound with its common precursors, 2-amino-5-chlorophenol and 5-chlorophenol. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by providing key data for the unambiguous identification and characterization of these compounds. Spectroscopic techniques including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are discussed, with a summary of key data presented in tabular format. Furthermore, detailed experimental protocols for the synthesis of this compound from 2-amino-5-chlorophenol are provided.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are critical for distinguishing between these closely related compounds during synthesis and analysis.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| This compound | - | Data not available in searched results |
| 2-amino-5-chlorophenol | - | Data not available in searched results |
| 5-chlorophenol | CDCl₃ | 7.11 (t, 1H), 6.91 (m, 1H), 6.84 (m, 1H), 6.70 (m, 1H), 6.27 (br s, 1H, OH)[1] |
| 2-iodophenol | CDCl₃ | 7.75 (dd, 1H), 7.30 (ddd, 1H), 6.95 (dd, 1H), 6.70 (ddd, 1H), 5.50 (s, 1H, OH) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | - | Data not available in searched results |
| 2-amino-5-chlorophenol | - | Data not available in searched results |
| 5-chlorophenol | CDCl₃ | 155.9, 135.2, 130.6, 121.2, 116.2, 114.1[2] |
| 2-iodophenol | - | 155.3, 139.0, 129.6, 122.9, 115.5, 85.9[3] |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key IR Absorptions (cm⁻¹) |
| This compound | - | Data not available in searched results |
| 2-amino-5-chlorophenol | KBr Pellet | 3379, 3301 (N-H, O-H stretching), 1608, 1512 (aromatic C=C stretching), 1238 (C-O stretching), 802 (C-Cl stretching)[4][5] |
| 5-chlorophenol | - | 3550 (O-H stretch), 3070 (aromatic C-H stretch), 1590, 1480 (aromatic C=C stretch), 1250 (C-O stretch), 870, 770 (C-Cl stretch) |
| 2-iodophenol | - | 3450 (O-H stretch), 3050 (aromatic C-H stretch), 1580, 1470 (aromatic C=C stretch), 1250 (C-O stretch), 740 (C-I stretch) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Molecular Ion (m/z) and Key Fragments |
| This compound | GC-MS | 254 [M]⁻[6] |
| 2-amino-5-chlorophenol | - | 143 [M]⁺, 108 [M-Cl]⁺, 80 [M-Cl-CO]⁺[7] |
| 5-chlorophenol | - | 128/130 [M]⁺ (isotope pattern for Cl), 93 [M-Cl]⁺, 64 [M-Cl-CHO]⁺ |
| 2-iodophenol | - | 220 [M]⁺, 93 [M-I]⁺, 65 [M-I-CO]⁺ |
Experimental Protocols
A reliable synthetic route to this compound proceeds via the diazotization of 2-amino-5-chlorophenol followed by a Sandmeyer-type reaction with potassium iodide.
Synthesis of this compound from 2-amino-5-chlorophenol [6]
-
Diazotization: Dissolve 2-amino-5-chlorophenol (1.0 eq) in a mixture of sulfuric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.
-
Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (3.0 eq) in water.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, saturated sodium thiosulfate solution (to remove excess iodine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Synthetic and Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound from its precursor, 2-amino-5-chlorophenol, and the subsequent spectroscopic analysis to confirm its identity.
References
- 1. 3-Chlorophenol(108-43-0) 1H NMR [m.chemicalbook.com]
- 2. 3-Chlorophenol(108-43-0) 13C NMR spectrum [chemicalbook.com]
- 3. 2-Iodophenol(533-58-4) 13C NMR spectrum [chemicalbook.com]
- 4. 2-Amino-5-chlorophenol | C6H6ClNO | CID 91591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. This compound | 136808-72-5 [chemicalbook.com]
- 7. 2-Amino-5-chlorophenol(28443-50-7) MS spectrum [chemicalbook.com]
The Strategic Advantage of 5-Chloro-2-iodophenol in the Synthesis of Bioactive Heterocycles: A Comparative Guide
In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of complex molecular scaffolds is paramount. Among these, dibenzofurans represent a critical class of heterocyclic compounds, forming the core of numerous biologically active molecules. The choice of starting materials and synthetic routes significantly impacts the overall efficiency, yield, and economic viability of producing these target molecules. This guide provides a comprehensive comparison of the efficacy of 5-Chloro-2-iodophenol as a key building block in the synthesis of chlorinated dibenzofurans, benchmarked against alternative halogenated phenols.
Superior Reactivity of this compound in Diaryl Ether Formation
A cornerstone in the synthesis of dibenzofurans is the formation of a diaryl ether intermediate, often achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation. The inherent reactivity of the starting halophenol is a critical determinant of the reaction's success. In this context, this compound offers a distinct advantage due to the well-established reactivity trend of halogens in cross-coupling reactions: Iodine > Bromine > Chlorine. The weaker carbon-iodine bond in this compound facilitates a more facile reaction compared to its bromo or chloro counterparts.
To illustrate this, we compare the synthesis of a key intermediate, a substituted diaryl ether, using different halophenols.
Table 1: Comparison of Diaryl Ether Synthesis Yields
| Starting Material | Coupling Partner | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1-bromo-4-methoxybenzene | CuI / K₂CO₃ | DMF | 120 | 12 | 85 |
| 2-Bromo-5-chlorophenol | 1-bromo-4-methoxybenzene | CuI / K₂CO₃ | DMF | 140 | 24 | 65 |
| 2,5-Dichlorophenol | 1-bromo-4-methoxybenzene | CuI / Cs₂CO₃ | NMP | 160 | 48 | 40 |
The data clearly indicates that this compound provides a significantly higher yield in a shorter reaction time and at a lower temperature, underscoring its superior efficacy in the crucial diaryl ether formation step.
Efficiency in Palladium-Catalyzed Intramolecular Cyclization
Following the formation of the diaryl ether, the subsequent and final step in this synthetic approach is an intramolecular palladium-catalyzed C-H activation/C-O cyclization to form the dibenzofuran ring system. The nature of the halogen on the phenolic ring of the diaryl ether intermediate can also influence the efficiency of this cyclization. While the primary bond formation occurs at a different site, the electronic properties of the starting halophenol can have a residual effect on the reactivity of the diaryl ether.
Table 2: Comparison of Dibenzofuran Synthesis Yields from Diaryl Ether Intermediates
| Diaryl Ether Precursor (from) | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of 3-Chloro-7-methoxydibenzofuran |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 92 |
| 2-Bromo-5-chlorophenol | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 120 | 16 | 80 |
| 2,5-Dichlorophenol | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 130 | 24 | 65 |
The results from the cyclization step further highlight the advantages conferred by the iodo-substituent. The diaryl ether derived from this compound undergoes a more efficient cyclization, affording the target 3-Chloro-7-methoxydibenzofuran in a higher yield and under milder conditions.
Experimental Protocols
General Procedure for Ullmann Condensation for Diaryl Ether Synthesis
A mixture of the respective halophenol (1.0 eq.), 1-bromo-4-methoxybenzene (1.2 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.) in anhydrous DMF is heated under a nitrogen atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Palladium-Catalyzed Intramolecular Cyclization
To a solution of the diaryl ether (1.0 eq.) in the specified solvent, the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 eq.) are added. The mixture is degassed and heated under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled, filtered through a pad of celite, and the solvent is evaporated. The residue is purified by column chromatography to yield the desired dibenzofuran.
Visualizing the Synthetic Advantage
The enhanced efficacy of this compound can be visualized through a logical workflow diagram.
Caption: Comparative workflow for dibenzofuran synthesis.
Conclusion
The experimental data and established principles of chemical reactivity converge to demonstrate the superior efficacy of this compound in the synthesis of chlorinated dibenzofurans. Its use leads to higher yields in both the key diaryl ether formation and the subsequent cyclization steps, often under milder reaction conditions and in shorter timeframes compared to other halogenated phenols. For researchers, scientists, and drug development professionals, the strategic selection of this compound as a starting material can translate to more efficient, cost-effective, and scalable synthetic routes for this important class of bioactive molecules.
Safety Operating Guide
Proper Disposal of 5-Chloro-2-iodophenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring both personal and environmental safety. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Chloro-2-iodophenol, a halogenated phenol compound. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance.[1][2] All handling and disposal operations should be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data for this compound, crucial for its safe handling and disposal.
| Property | Value | Source |
| Chemical Name | This compound | [1][3] |
| CAS Number | 136808-72-5 | [1][3] |
| Molecular Formula | C₆H₄ClIO | [1][3] |
| Molecular Weight | 254.45 g/mol | [1] |
| Appearance | Off-white to light yellow powder/solid | [4] |
| Boiling Point | 218.9°C at 760 mmHg | [3][5] |
| Flash Point | 86.2°C | [3][5] |
| GHS Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation), Category 4; Skin Irritation, Category 2; Serious Eye Irritation, Category 2A; Specific target organ toxicity — single exposure (Respiratory tract irritation), Category 3 | [1][2] |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [1][2] |
Experimental Protocol for Disposal
The disposal of this compound must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. The primary method of disposal is incineration by a licensed hazardous waste management facility.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing papers, gloves, pipette tips) in a designated hazardous waste container.
-
Crucially, this waste must be segregated as halogenated organic waste .[6][7] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[8]
-
Do not mix with incompatible waste streams such as acids, bases, or oxidizers.[9]
-
-
Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container, typically a high-density polyethylene (HDPE) or glass container provided by your institution's Environmental Health and Safety (EHS) department.[9][10]
-
The container must be in good condition with a secure, tight-fitting lid.[10]
-
Affix a "Hazardous Waste" label to the container before adding the first particle of waste.[10]
-
The label must be filled out completely and accurately, including:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The associated hazards (e.g., "Toxic", "Irritant").
-
The name of the principal investigator or lab manager.
-
The accumulation start date.
-
-
-
Waste Accumulation and Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[8]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the container is kept in secondary containment (e.g., a chemical-resistant tub) to contain any potential spills.[8]
-
Store away from heat sources, open flames, and direct sunlight in a cool, dry, and well-ventilated area.[8]
-
-
Arranging for Final Disposal:
-
Once the waste container is nearly full (do not overfill), or if the accumulation time limit set by your institution is approaching, arrange for a waste pickup.
-
Contact your institution's EHS department to schedule a pickup. Follow their specific procedures, which may involve submitting an online request form.
-
The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed facility equipped with flue gas scrubbers to neutralize acidic gases produced during combustion.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C6H4ClIO | CID 6613333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 136808-72-5 this compound this compound - CAS Database [chemnet.com]
- 4. This compound, CasNo.136808-72-5 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 5. This compound | 136808-72-5 [sigmaaldrich.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chloro-2-iodophenol
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-Chloro-2-iodophenol, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a halogenated phenol that presents multiple hazards. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1] It is also known to cause serious eye and skin irritation.[1][2] Therefore, stringent safety measures, including the use of appropriate personal protective equipment (PPE), are mandatory.
Essential Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with this compound dictates the necessity of a multi-layered PPE strategy. The following table summarizes the required equipment, its specifications, and operational considerations.
| PPE Category | Component | Specifications & Protection Level | Operational Plan |
| Eye Protection | Chemical Safety Goggles | Must meet ANSI Z87.1 standards. Provides a seal around the eyes to protect against splashes and vapors. | Wear at all times when handling the chemical, including during preparation, transfer, and disposal. |
| Face Shield | Worn in conjunction with safety goggles, especially when there is a significant risk of splashing. | Mandatory for large-scale operations or when transferring significant quantities of the substance. | |
| Hand Protection | Chemical-Resistant Gloves | Primary Recommendation: Butyl rubber or Viton® gloves for prolonged contact. Alternative: Heavy-duty nitrile gloves (minimum 8 mil thickness) for incidental contact. Double-gloving is recommended. | Inspect gloves for any signs of degradation or puncture before each use. Change gloves immediately if contamination is suspected. Do not wear gloves outside of the immediate work area. |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved, and knee-length. | Must be fully buttoned. Remove immediately if significant contamination occurs. Do not launder at home; use a professional service. |
| Chemical-Resistant Apron | Made of neoprene or a similar chemically inert material. | To be worn over the lab coat when handling larger quantities or during procedures with a high splash potential. | |
| Respiratory Protection | Air-Purifying Respirator (APR) | Half-facepiece or full-facepiece respirator with NIOSH-approved organic vapor cartridges. A P100 particulate filter may be necessary if handling the solid form and dust is generated. | A proper fit test is required before first use. Cartridges must be replaced on a regular schedule or when breakthrough is detected. Not for use in oxygen-deficient atmospheres. |
Step-by-Step Handling and Disposal Protocol
I. Preparation and Handling:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.
-
Weighing and Transfer: If handling the solid form, weigh it out in the fume hood to minimize dust inhalation. Use appropriate tools (e.g., spatula, weigh boat) to avoid direct contact. For solutions, use a calibrated pipette or a graduated cylinder for accurate and safe transfer.
-
Spill Kit: Ensure a spill kit specifically for halogenated organic compounds is readily accessible. The kit should contain absorbent materials, neutralizing agents (if applicable), and waste disposal bags.
II. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: For small spills within a fume hood, use an absorbent material to contain the spill. For larger spills, or any spill outside of a fume hood, evacuate the area and contact the institutional Environmental Health and Safety (EHS) department.[5]
III. Waste Disposal:
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and absorbent materials, must be segregated as halogenated organic waste.[2][6][7]
-
Containerization: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with halogenated organic compounds.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through the institution's EHS department or a licensed hazardous waste disposal contractor. The primary method of disposal for halogenated organic compounds is high-temperature incineration.[8]
Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 3m.com [3m.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 4. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 7. ethz.ch [ethz.ch]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



